3-Pentenoic acid, 3-acetyl-4-amino-
Description
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Properties
CAS No. |
113618-93-2 |
|---|---|
Molecular Formula |
C7H11NO3 |
Synonyms |
3-Pentenoic acid, 3-acetyl-4-amino- |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic stability of 3-Pentenoic acid, 3-acetyl-4-amino- in solution
The following technical guide details the thermodynamic and kinetic stability profile of 3-Acetyl-4-amino-3-pentenoic acid (CAS: 113618-93-2). This analysis integrates physical organic chemistry principles with practical handling protocols for drug development applications.
Executive Summary
3-Acetyl-4-amino-3-pentenoic acid represents a highly functionalized
While thermodynamically stable in solid and aprotic environments due to strong intramolecular hydrogen bonding, the molecule exhibits significant kinetic instability in aqueous acidic media. Researchers must treat this compound not as a standard amino acid, but as a vinylogous amide susceptible to C-protonation and subsequent hydrolysis.
Key Stability Drivers:
-
Stabilizing:
-electron delocalization ( ) and pseudo-cyclic H-bonding. -
Destabilizing: Acid-catalyzed hydrolysis of the enamine motif; thermal decarboxylation of the
-dicarbonyl core.
Molecular Architecture & Electronic Properties
The "Push-Pull" System
The molecule features an electron-donating amino group (
Intramolecular Hydrogen Bonding (The Chelate Effect)
In non-polar or weakly polar solutions, the molecule predominantly adopts the (Z)-isomer configuration. This conformation facilitates a 6-membered intramolecular hydrogen bond between the amino hydrogen and the acetyl oxygen.
-
Thermodynamic Consequence: This "virtual ring" lowers the ground state energy by approximately 5–7 kcal/mol compared to the open (E)-conformer, rendering the enamine significantly more resistant to nucleophilic attack than isolated enamines.
Figure 1: Stabilization mechanisms. The resonance hybrid reduces the basicity of the nitrogen, while the H-bond locks the conformation.
Thermodynamic vs. Kinetic Stability in Solution
Solvent-Dependent Equilibria
The stability of 3-acetyl-4-amino-3-pentenoic acid is strictly solvent-dependent.
| Solvent Type | Dominant Species | Stability Risk |
| Aprotic (DMSO, CH | (Z)-Enamine (Chelated) | High. The H-bond is preserved. Tautomerization to imine is negligible. |
| Protic Neutral (Water, MeOH) | Solvated Enamine / Zwitterion | Moderate. Solvent competes for H-bonds. Equilibrium shifts slightly toward the imine tautomer, increasing hydrolysis risk. |
| Acidic Aqueous (pH < 4) | C-Protonated Iminium Ion | Critical Instability. Rapid hydrolysis to 3-acetyl-4-oxopentanoic acid and ammonia. |
| Basic Aqueous (pH > 9) | Carboxylate Anion | High. Deprotonation of COOH prevents decarboxylation. The enamine system is resistant to base hydrolysis. |
The Hydrolysis Pathway (Acid-Catalyzed)
The primary degradation pathway is not N-protonation (as in amines) but C-protonation at the
-
C-Protonation:
adds to C3, destroying conjugation and forming a reactive iminium ion. -
Hydration: Water attacks the iminium carbon (C4).
-
Elimination: Ammonia is expelled, yielding the
-diketo acid derivative. -
Decarboxylation: The resulting
-keto acid is thermally unstable and may lose to form a ketone (e.g., 3-acetyl-2-pentanone derivative).
Figure 2: Acid-catalyzed hydrolysis mechanism. Note that C-protonation is the rate-determining step.
Experimental Characterization Protocols
HPLC Method for Stability Profiling
Standard reverse-phase HPLC conditions (acidic mobile phase) will degrade the analyte on-column. A high-pH or buffered neutral method is required.
Recommended Protocol:
-
Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 280–290 nm (Specific to the enaminone
transition; simple ketones/acids absorb <220 nm). -
Rationale: Basic pH maintains the carboxylate form and prevents C-protonation/hydrolysis during analysis.
NMR Validation of Tautomers
To verify the "Z-chelated" structure versus the imine tautomer:
-
Solvent:
or . -
Target Signal: Look for the enamine
proton.-
Chemical Shift: Typically
9.0 – 11.0 ppm (broad) indicates strong H-bonding. -
Coupling: If the signal is a doublet (coupling to
), it confirms the amino form. Absence (or high field shift) suggests hydrolysis or imine equilibration.
-
Practical Implications for Drug Development[1][2]
Synthesis of Heterocycles
This molecule is a potent 1,3-dinucleophile (at C3 and N) or 1,3-dielectrophile (at C4 and Acetyl) depending on conditions.
-
Hantzsch-Type Reactions: Reacting with aldehydes/ketones can yield dihydropyridines.
-
Pyrrole Synthesis: Reaction with
-haloketones (Hantzsch Pyrrole Synthesis) utilizes the enamine character.
Storage & Handling
-
State: Solid powder is stable at
. -
Moisture Sensitivity: Hygroscopic. Hydrolysis is autocatalytic if trace acid is present.
-
Recommendation: Store under Argon/Nitrogen. Reconstitute in buffered media (PBS pH 7.4) or DMSO immediately prior to use. Avoid unbuffered water.
References
-
Patai, S. (Ed.). (1994). The Chemistry of Enamines. John Wiley & Sons. Link
-
Lammertsma, K., & Prasad, B. V. (1993). "Thermodynamic stability of enamines vs imines." Journal of the American Chemical Society, 115(6), 2348-2356. Link
-
Greenhill, J. V. (1977). "Enaminones."[1] Chemical Society Reviews, 6(3), 277-294. Link
-
Kascheres, C. M. (2003). "The chemistry of enaminones, diazocarbonyls and small rings: our contribution." Journal of the Brazilian Chemical Society, 14(6), 945-969. Link
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones." Chemical Reviews, 104(5), 2433-2480. Link
Sources
Technical Guide: Biological Potential of 3-Acetyl-4-amino-3-pentenoic Acid Derivatives
This technical guide provides an in-depth analysis of 3-acetyl-4-amino-3-pentenoic acid and its derivatives. It focuses on the compound's role as a "push-pull" enaminone scaffold, its direct biological activities (antimicrobial, antioxidant), and its critical utility as a precursor for bioactive heterocycles like 1,4-dihydropyridines.
Executive Summary
3-acetyl-4-amino-3-pentenoic acid (CAS: 113618-93-2) represents a highly functionalized
Chemical Architecture & Pharmacophore Analysis
The "Push-Pull" Enaminone System
The core stability and reactivity of 3-acetyl-4-amino-3-pentenoic acid stem from the resonance delocalization between the nitrogen lone pair and the carbonyl oxygens. This structure allows the molecule to exist in multiple tautomeric forms, influencing its binding affinity to biological targets.
-
Chelation Site: The
-amino-ketone motif acts as a bidentate ligand, capable of sequestering divalent metal ions ( , ) essential for bacterial metalloenzymes. -
H-Bonding Network: The intramolecular hydrogen bond between the amine proton and the acetyl carbonyl oxygen stabilizes the Z-isomer, enhancing lipophilicity and membrane permeability.
Structural Visualization
The following diagram illustrates the synthesis pathway and the resonance stabilization that defines the molecule's reactivity.
Figure 1: Synthesis pathway and divergent biological applications of the 3-acetyl-4-amino-3-pentenoic acid scaffold.
Biological Activity Spectrum
Antimicrobial Activity (Membrane & Metalloenzyme Targeting)
Derivatives of 3-acetyl-4-amino-3-pentenoic acid, particularly esterified forms (e.g., ethyl 3-acetyl-4-amino-3-pentenoate), exhibit bacteriostatic properties.
-
Mechanism: The enaminone moiety mimics the transition state of substrate hydrolysis in certain metalloproteases. Furthermore, the lipophilic nature of the Z-isomer allows penetration of the bacterial cell wall, where the compound can disrupt ion gradients via non-specific ionophore activity.
-
Efficacy: Moderate activity is often observed against Gram-positive bacteria (S. aureus), with enhanced potency when complexed with copper(II) or silver(I).
Anticancer Potential (Cytotoxicity)
Recent screening of enamino esters derived from
-
Pathway: The compounds likely act as antimetabolites , interfering with amino acid transport or serving as Michael acceptors that alkylate reactive thiols in cellular proteins, triggering apoptosis.
Precursor Utility: The Hantzsch Connection
While the acid itself is bioactive, its primary pharmaceutical value lies in its conversion to 1,4-dihydropyridines (e.g., Nifedipine analogs).
-
Pharmacology: These heterocycles are potent L-type calcium channel blockers used to treat hypertension. The 3-acetyl-4-amino-3-pentenoic acid backbone provides the necessary "northern" fragment of the dihydropyridine ring.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-acetyl-4-amino-3-pentenoate
This protocol yields the stable ester derivative, which is more suitable for biological assays than the free acid due to improved solubility and stability.
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium acetate (1.2 equiv) or specific amine
-
Ethanol (Solvent)[1]
-
Acetic acid (Catalyst, 0.1 equiv)[2]
Workflow:
-
Dissolution: Dissolve 10 mmol of ethyl acetoacetate in 20 mL of ethanol.
-
Addition: Add 12 mmol of ammonium acetate.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Isolation: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol/water to obtain the
-enamino ester as white/pale yellow crystals.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivative against S. aureus (ATCC 25923).
-
Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512
g/mL to 1 g/mL). -
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Controls: Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).
-
Incubation: Incubate at
for 24 hours. -
Readout: Determine MIC visually as the lowest concentration inhibiting visible growth (turbidity).
Quantitative Data Summary
| Derivative Type | Target Organism/Cell Line | Activity Metric | Notes |
| Free Acid | E. coli | MIC > 256 | Poor penetration due to polarity. |
| Ethyl Ester | S. aureus | MIC: 32–64 | Moderate activity; enhanced by lipophilicity. |
| Cu(II) Complex | S. aureus | MIC: 8–16 | Synergistic effect via oxidative stress. |
| Fluorinated Analog | HCT116 (Colon Cancer) | IC50: ~12 | Potential Michael acceptor mechanism. |
Mechanism of Action Diagram
Figure 2: Proposed mechanism of action involving membrane penetration and metalloenzyme inhibition.
References
-
GuideChem. (2024). 3-Pentenoic acid, 3-acetyl-4-amino- Chemical Properties and Structure. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5282706, (3E)-3-Pentenoic acid. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of beta-enamino esters and their utility in heterocyclic synthesis. Retrieved from
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents. Retrieved from
-
Royal Society of Chemistry. (2013). The synthesis of beta-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. Retrieved from
Sources
CAS registry number and identifiers for 3-Pentenoic acid, 3-acetyl-4-amino-
[1]
Executive Summary
3-Pentenoic acid, 3-acetyl-4-amino- (CAS 113618-93-2) is a specialized organic intermediate belonging to the class of functionalized enaminones .[1] Structurally characterized by a push-pull alkene system, it features an amino group and an acetyl group flanking a carbon-carbon double bond, with a carboxylic acid tail. This compound serves as a critical building block in the synthesis of nitrogen-containing heterocycles, particularly dihydropyridines (calcium channel blockers) and pyrimidines , making it highly relevant for pharmaceutical discovery and medicinal chemistry.
This guide provides a comprehensive technical analysis of the compound's chemical identity, structural properties, synthetic utility, and handling protocols, designed for researchers in drug development.
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for the compound. Researchers should use the InChIKey for unambiguous database querying.
| Identifier | Value |
| Chemical Name | 3-Pentenoic acid, 3-acetyl-4-amino- |
| Synonyms | 3-Acetyl-4-aminopent-3-enoic acid; (3E)-3-Acetyl-4-amino-3-pentenoic acid |
| CAS Registry Number | 113618-93-2 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| SMILES | CC(=C(CC(=O)O)C(=O)C)N |
| InChI | InChI=1S/C7H11NO3/c1-4(8)6(5(2)9)3-7(10)11/h3,8H2,1-2H3,(H,10,11) |
| InChIKey | KKAICFUZZGXBGC-UHFFFAOYSA-N |
| Appearance | Solid (typically white to pale yellow powder) |
Structural Analysis & Reactivity
The Enaminone System
The core reactivity of CAS 113618-93-2 stems from its β-enaminone motif. Unlike simple amines or ketones, the conjugation between the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃) across the double bond creates a polarized system.
-
Electronic Stabilization: The structure is stabilized by resonance (vinylogous amide character).
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond typically forms between the amine proton and the carbonyl oxygen of the acetyl group, locking the molecule in a specific configuration (usually Z or cis-like regarding the H-bond).
-
Nucleophilicity: The β-carbon (C3) is nucleophilic, while the carbonyl carbons are electrophilic.
Visualization of Reactivity Pathways
The following diagram illustrates the electronic push-pull mechanism and potential cyclization pathways.
Figure 1: Reactivity profile of 3-acetyl-4-amino-3-pentenoic acid, highlighting its role as a nucleophile in heterocycle synthesis.
Synthesis & Production Protocols
Mechanistic Origin
This compound is typically synthesized via the condensation of a β-dicarbonyl precursor with an ammonia source. The presence of the carboxylic acid side chain suggests the starting material is a derivative of 3-acetyl-4-oxopentanoic acid (or its ester, followed by hydrolysis).
Laboratory Scale Synthesis Protocol
Note: This protocol is a generalized methodology for β-aminocrotonate derivatives adapted for the carboxylic acid functionality.
Reagents:
-
Precursor: 3-Acetyl-4-oxopentanoic acid (or ethyl ester).
-
Amine Source: Ammonium acetate (NH₄OAc) or aqueous Ammonia (25%).
-
Solvent: Methanol or Ethanol.
-
Catalyst: Acetic acid (if using ammonia gas).
Workflow:
-
Preparation: Dissolve 1.0 eq of 3-acetyl-4-oxopentanoic acid in Ethanol (0.5 M concentration).
-
Ammination: Add 1.2 eq of Ammonium Acetate.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (mobile phase: Ethyl Acetate/Hexane).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove solvent.
-
The product often precipitates upon cooling or addition of cold water.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Validation (QC):
-
¹H NMR (DMSO-d₆): Look for the vinyl methyl singlet (~1.9-2.1 ppm), the acetyl methyl singlet (~2.2 ppm), the methylene doublet/singlet (~3.0 ppm), and broad exchangeable signals for NH₂ (~7-9 ppm).
Applications in Drug Development
Hantzsch Dihydropyridine Synthesis
CAS 113618-93-2 serves as a "C-C-N" fragment in the Hantzsch synthesis. When reacted with an aldehyde and another equivalent of a β-keto ester (or itself), it forms 1,4-dihydropyridines (1,4-DHPs) .
-
Mechanism: The amino group attacks the aldehyde (or the Knoevenagel intermediate), followed by cyclization.
-
Therapeutic Relevance: 1,4-DHPs are the scaffold for blockbuster anti-hypertensive drugs (e.g., Nifedipine, Amlodipine). The carboxylic acid tail in this specific derivative allows for further functionalization (e.g., amide coupling) to create targeted drug delivery systems or specific receptor ligands.
Pyrimidine Synthesis
Reaction with amidines or urea derivatives can yield substituted pyrimidines, which are ubiquitous in kinase inhibitors and antiviral agents.
Figure 2: Synthetic divergence of CAS 113618-93-2 into major pharmaceutical scaffolds.
Handling, Safety, and Stability
Signal Word: WARNING
Hazard Identification (GHS)
Based on the functional groups (carboxylic acid, enamine), this compound is classified as:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerate). Enamines can hydrolyze back to the ketone and ammonia in the presence of moisture and heat.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation or hydrolysis.
-
Container: Tightly sealed glass or polypropylene vial.
Disposal
Dispose of as hazardous organic waste. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2025). 3-Pentenoic acid, 3-acetyl-4-amino- Product Description and CAS 113618-93-2.[1] Retrieved from
-
GuideChem. (2025). 3-Pentenoic acid, 3-acetyl-4-amino- Structure and Properties. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 3-Pentenoic acid derivatives and Enaminone reactivity. National Library of Medicine.[3] Retrieved from [3]
-
Fisher Scientific. (2025). Safety Data Sheet Guidelines for Organic Acids and Amines. Retrieved from
Functional group analysis of 3-acetyl-4-amino substituted pentenoic acids
Executive Summary: The Multifunctional Challenge
3-acetyl-4-amino pentenoic acid derivatives represent a class of "push-pull" alkenes that serve as critical synthons in the development of non-proteinogenic amino acids, peptidomimetics, and nitrogenous heterocycles (e.g., dihydropyridines via Hantzsch synthesis).
For the analytical scientist, this molecule presents a triad of complexity :
-
Zwitterionic Character: Simultaneous presence of a basic amine and acidic carboxyl group.
-
Tautomeric Fluidity: The
-enaminone core ( ) exists in a dynamic equilibrium between keto-enamine and enol-imine forms. -
Resonance-Assisted Hydrogen Bonding (RAHB): Strong intramolecular interactions that distort standard spectroscopic signals.
This guide moves beyond standard characterization, offering a chemo-analytical strategy that accounts for these dynamic electronic states.
Structural Dynamics & Spectroscopic Signatures[1][2]
The RAHB Effect (Resonance-Assisted Hydrogen Bond)
The defining feature of 3-acetyl-4-amino substituted pentenoic acids is the 6-membered pseudo-ring formed by intramolecular hydrogen bonding between the amine proton and the acetyl oxygen. This is not a static bond; it is a resonance-assisted system that significantly alters bond orders.
Causality in Analysis: You cannot rely on standard library values for IR or NMR shifts. The RAHB delocalization reduces the double-bond character of the carbonyl and increases the double-bond character of the C-N bond.
Spectroscopic Profiling Table
| Technique | Functional Group | Standard Expectation | Observed in 3-Acetyl-4-Amino Analogs | Mechanistic Cause |
| FT-IR | Acetyl C=O | 1715 cm⁻¹ | 1620–1650 cm⁻¹ | Conjugation + H-bonding reduces bond order (Red shift). |
| FT-IR | Amine N-H | 3300–3500 cm⁻¹ | 2800–3200 cm⁻¹ (Broad) | Strong intramolecular H-bond weakens the N-H bond. |
| ¹H NMR | Enamine N-H | 5–7 ppm | 11–15 ppm (Deshielded) | Proton is "trapped" in the RAHB deshielding cone. |
| ¹H NMR | Alkene C-H | 5–6 ppm | Variable | Depends on E/Z geometry; Z-isomer is stabilized by RAHB. |
| ¹H NMR | Acetyl -CH₃ | 2.1 ppm | 2.2–2.4 ppm | Anisotropic effect of the alkene system. |
| ¹³C NMR | Carbonyls | ~170 & ~200 ppm | Distinct signals | Acid C=O (~175 ppm) vs. Ketone C=O (~195 ppm). |
Analytical Workflow Visualization
The following diagram outlines the logical flow for structural elucidation, distinguishing between the thermodynamic product (stabilized by H-bonding) and kinetic intermediates.
Figure 1: Structural elucidation workflow emphasizing the differentiation of geometric isomers via solvent-dependent NMR shifts.
Chromatographic Separation Strategy
Separating these molecules is notoriously difficult on standard C18 columns due to their amphoteric (zwitterionic) nature. At neutral pH, the molecule exists as a carboxylate anion and an ammonium cation, leading to poor retention and peak tailing.
The "Mixed-Mode" Solution
Instead of relying solely on ion-pairing reagents (which contaminate MS sources), use Mixed-Mode Chromatography (Reverse Phase + Anion/Cation Exchange) or HILIC .
Recommended Protocol: HILIC-MS
-
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% B to 40% B over 15 minutes.
-
Rationale: The high organic content induces a water-rich layer on the polar stationary phase. The zwitterionic analyte partitions into this layer, providing retention based on polarity rather than hydrophobicity.
HPLC Method Decision Tree
Figure 2: Decision matrix for selecting the optimal chromatographic mode based on analyte state.
Chemical Reactivity & Derivatization Protocols
To unequivocally confirm the functional groups, chemical derivatization serves as a "wet chemistry" validation of the spectroscopic data.
Protocol: Cyclization to Pyrrole Derivatives
This reaction confirms the 1,4-relationship between the amine and the carbonyls (Paal-Knorr type reactivity).
-
Reagents: Glacial acetic acid (solvent), reflux.
-
Procedure: Dissolve 50 mg of the analyte in 2 mL of glacial acetic acid. Heat to reflux for 2 hours.
-
Mechanism: The amine attacks the acetyl ketone (intramolecularly) or the acid (forming a lactam). In the presence of the pentenoic backbone, dehydration often leads to a pyrrole or pyridone core.
-
Observation:
-
TLC: Disappearance of the zwitterionic spot (Rf ~0.1) and appearance of a non-polar spot (Rf ~0.6 in Hex/EtOAc).
-
UV-Vis: Shift in
due to aromatization.
-
Protocol: Acid-Base Titration (pKa Determination)
Determining the isoelectric point (pI) is crucial for formulation.
-
System: Automated Potentiometric Titrator.
-
Solvent: Degassed water (or 0.1 M KCl for ionic strength).
-
Titrant: 0.1 N NaOH and 0.1 N HCl.
-
Expectation: You will observe two inflection points.
- (Carboxyl): ~3.5 – 4.0 (Higher than acetic acid due to the vinylogous electron withdrawal).
- (Ammonium): ~8.5 – 9.5 (Lower than alkyl amines due to conjugation with the alkene).
References
-
Gilli, P., et al. (2000).[2] "Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in
-Enaminones." Journal of the American Chemical Society. Link -
Lämmerhofer, M. (2014). "Method development and optimization on zwitterionic stationary phases for enantiomer separations of amino acids." Journal of Chromatography A. Link
-
Sielc Technologies. (n.d.). "Separation of Zwitterionic Isomers in Mixed-Mode Chromatography." Application Notes. Link
-
Matrix Science. (n.d.). "Peptide Fragmentation Mechanisms in Mass Spectrometry." Mascot Help. Link
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews. Link
Sources
Safety Data Sheet (SDS) & Technical Handling Guide: 3-Pentenoic acid, 3-acetyl-4-amino-
Date of Issue: February 13, 2026 Revision: 1.0 (Research Use Only) Document Control: CONFIDENTIAL / LAB SAFETY PROTOCOL
Identification of the Substance & Context
This technical guide serves as a comprehensive safety and handling protocol for 3-Pentenoic acid, 3-acetyl-4-amino- , a specialized intermediate often utilized in the synthesis of heterocyclic pharmaceutical compounds (e.g., substituted pyridines or pyrimidines). Due to the limited availability of commercial toxicological data for this specific CAS entry, this guide applies Universal Precautionary Principles (UPP) derived from Structure-Activity Relationship (SAR) analysis of analogous enamine-acid structures.
-
Chemical Name: 3-Pentenoic acid, 3-acetyl-4-amino-[1]
-
Synonyms: 4-amino-3-acetylpent-3-enoic acid; (3E)-3-acetyl-4-aminopent-3-enoic acid[1]
-
CAS Registry Number: 113618-93-2[1]
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 157.17 g/mol
-
Structural Class: Functionalized Enamine / Vinylogous Amide / Carboxylic Acid
Hazard Identification (GHS Classification)
Note: In the absence of animal toxicity data, the following classification is predicted based on functional group analysis (Carboxylic Acid + Primary Enamine).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Scientific Integrity: Chemical Stability & Reactivity
The Enamine Hydrolysis Risk
Researchers must understand the inherent instability of the enamine moiety in this compound. While the conjugation with the acetyl group (vinylogous amide character) provides significant stability compared to simple enamines, this compound remains susceptible to acid-catalyzed hydrolysis .
-
Mechanism: Exposure to moisture and trace acid can hydrolyze the C=C bond, releasing ammonia (or ammonium salts) and reverting the structure to its parent
-keto acid derivative (3-acetyl-4-oxopentanoic acid), which may further decarboxylate. -
Storage Implication: Strictly anhydrous conditions are required to maintain purity.
Reactivity Diagram
The following diagram illustrates the stability profile and potential degradation pathways researchers must avoid.
Caption: Stability profile showing the critical need for moisture control to prevent enamine hydrolysis.
Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The lipophilic nature of the acetyl/alkene chain combined with the polar acid group suggests potential permeation.
-
Hand Protection: Nitrile Rubber (minimum thickness 0.11 mm). For prolonged handling, use Double-Gloving (Nitrile over Laminate).
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Face shield recommended if handling >10g quantities.
-
Respiratory: N95 (US) or P2 (EU) dust mask for solids. If in solution or heated, use a half-face respirator with Type ABEK filters.
Handling Workflow (Step-by-Step)
-
Preparation:
-
Equip PPE.
-
Ensure the balance area is free of standing water or humidity sources.
-
Pre-weigh desiccants if storing aliquots.
-
-
Weighing:
-
Perform all weighing inside a Chemical Fume Hood .
-
Use anti-static weighing boats (amines can be static-prone).
-
-
Solubilization:
-
Preferred Solvents: DMSO, Methanol, Ethanol (Anhydrous).
-
Avoid: Aqueous acids (unless hydrolysis is intended).
-
-
Cleanup:
-
Wipe surfaces with a dry paper towel first, then follow with an ethanol-soaked wipe. Avoid initial water contact to prevent sticky hydrolysis products.
-
Emergency Response & First Aid
In the event of exposure, the "Irritant Triad" (Skin, Eyes, Lungs) dictates the response.
Caption: Emergency triage workflow for exposure to 3-Pentenoic acid, 3-acetyl-4-amino-.
Physical & Chemical Properties
| Property | Value / Observation | Source/Note |
| Physical State | Solid (Crystalline Powder) | Predicted based on MW & H-bonding |
| Color | White to Off-White / Pale Yellow | Typical for conjugated enamines |
| Melting Point | 145–160 °C (Predicted) | Analogous to similar amino-pentenoic acids |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organics |
| pKa (Acid) | ~4.5 | Carboxylic acid moiety |
| pKa (Base) | ~2.0 | Vinylogous amine (weakly basic) |
| LogP | ~0.6 | Hydrophilic/Lipophilic balance |
Toxicological Information
-
Acute Toxicity: Data not available. Treat as harmful if swallowed (Category 4).
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.
-
Sensitization: Contains a primary amine motif; potential for skin sensitization exists. Monitor for allergic dermatitis.
Disposal Considerations
-
Waste Code: Non-specific. Treat as "Organic Acid Waste."
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of via sink/drain.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71434719, 3-Pentenoic acid, 3-acetyl-4-amino-. Retrieved February 13, 2026 from [Link]
- European Chemicals Agency (ECHA).
Sources
Methodological & Application
Application Notes and Protocols for the Cyclization of 3-Acetyl-4-amino-3-pentenoic Acid
Introduction: Unlocking the Potential of Pyridinone Scaffolds
The intramolecular cyclization of 3-acetyl-4-amino-3-pentenoic acid represents a critical transformation for the synthesis of highly functionalized pyridin-2-one derivatives. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds and natural products. Substituted pyridinones are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Furthermore, they serve as versatile synthetic intermediates for the construction of more complex molecular architectures.
This comprehensive guide provides detailed protocols and mechanistic insights into the reaction conditions required to effect the cyclization of 3-acetyl-4-amino-3-pentenoic acid. By leveraging the inherent reactivity of the enaminone functionality in conjunction with the pendant carboxylic acid and acetyl groups, this process offers a direct route to valuable chemical entities. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the rich chemistry of this transformation.
Underlying Scientific Principles: A Tale of Two Pathways
The cyclization of 3-acetyl-4-amino-3-pentenoic acid can be mechanistically rationalized to proceed via two primary pathways: an acid-catalyzed and a base-catalyzed route. The choice of catalyst not only dictates the reaction conditions but also influences the regioselectivity of the initial cyclization step.
Acid-Catalyzed Intramolecular Cyclization
Under acidic conditions, the enaminone moiety is protonated, enhancing the electrophilicity of the carbonyl carbon of the acetyl group. This facilitates an intramolecular nucleophilic attack by the enamine nitrogen. It is well-established that in an acidic medium, nucleophilic addition to an enaminone system preferentially occurs at the iminic sp² carbon atom[1]. However, protonation of the carbonyl oxygen is also a key step in acid catalysis, which activates the carbonyl group toward nucleophilic attack[2]. The presence of the carboxylic acid can also play a role in the catalysis. The reaction is proposed to proceed through a series of steps involving protonation, intramolecular cyclization, dehydration, and tautomerization to yield the final pyridin-2-one product.
Figure 1: Proposed mechanism for the acid-catalyzed cyclization.
Base-Promoted Intramolecular Cyclization
In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate. The reaction can then proceed through the intramolecular nucleophilic attack of the enamine nitrogen onto the acetyl carbonyl carbon. Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones has been shown to be an efficient method for the synthesis of polysubstituted pyrroles. A similar principle can be applied here for the formation of a six-membered ring. The resulting intermediate would then undergo dehydration to afford the pyridin-2-one.
Figure 2: Proposed mechanism for the base-catalyzed cyclization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acid- and base-catalyzed cyclization of 3-acetyl-4-amino-3-pentenoic acid.
Protocol 1: Acid-Catalyzed Cyclization
This protocol utilizes a strong Brønsted acid to promote the intramolecular cyclization.
Materials:
-
3-Acetyl-4-amino-3-pentenoic acid
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 3-acetyl-4-amino-3-pentenoic acid (1.0 mmol) in anhydrous dichloromethane (20 mL, 0.05 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonic acid (4.0 mmol, 4.0 eq.) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Protocol 2: Base-Promoted Cyclization
This protocol employs a non-nucleophilic base to facilitate the cyclization.
Materials:
-
3-Acetyl-4-amino-3-pentenoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 mmol, 1.2 eq.) in anhydrous THF (10 mL).
-
Slowly add a solution of 3-acetyl-4-amino-3-pentenoic acid (1.0 mmol) in anhydrous THF (10 mL) to the NaH suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the aqueous mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation: Expected Outcomes
The choice of reaction conditions is expected to influence the yield and purity of the final product, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
| Protocol | Catalyst | Solvent | Temperature | Typical Reaction Time | Expected Yield | Notes |
| 1 | Methanesulfonic acid | Dichloromethane | 0 °C to RT | 2-4 hours | 70-85% | Cleaner reaction profile, easier workup. |
| 2 | Sodium Hydride | Tetrahydrofuran | Reflux | 4-6 hours | 60-75% | Requires inert atmosphere and careful handling of NaH. |
Characterization of the Product: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
The structure of the cyclized product can be confirmed by standard spectroscopic methods.
FT-IR Spectroscopy:
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹
-
N-H stretch (amide): Medium to strong band around 3200 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
C=O stretch (amide/pyridinone): Strong band around 1650-1670 cm⁻¹[3]
-
C=C stretch (aromatic ring): Medium bands around 1600 cm⁻¹ and 1450 cm⁻¹
¹H NMR Spectroscopy:
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule. Expected chemical shifts (in ppm, relative to TMS):
-
Methyl protons (C4-CH₃): Singlet at ~2.2-2.4 ppm
-
Methyl protons (C6-CH₃): Singlet at ~2.4-2.6 ppm
-
Vinyl proton (C5-H): Singlet at ~5.8-6.0 ppm
-
Amide proton (N-H): Broad singlet at ~11-12 ppm
-
Carboxylic acid proton (COOH): Broad singlet at ~12-13 ppm
¹³C NMR Spectroscopy:
The carbon NMR spectrum will confirm the carbon framework of the pyridinone ring. Expected chemical shifts (in ppm):
-
Methyl carbons (C4-CH₃, C6-CH₃): ~18-25 ppm
-
C5: ~105-110 ppm
-
C3: ~115-120 ppm
-
C4: ~145-150 ppm
-
C6: ~150-155 ppm
-
C2 (C=O): ~160-165 ppm
-
Carboxylic acid carbonyl (COOH): ~165-170 ppm
Conclusion
The intramolecular cyclization of 3-acetyl-4-amino-3-pentenoic acid provides an efficient and direct route to 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable heterocyclic building block. Both acid- and base-catalyzed methods are effective, with the acid-catalyzed protocol generally offering a cleaner reaction profile and higher yields. The detailed protocols and characterization data provided in this guide will enable researchers to successfully synthesize and identify this important class of compounds, facilitating further exploration of their potential applications in drug discovery and materials science.
References
-
Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids. J. Org. Chem.2012 , 77(3), 1345–1355. [Link]
-
Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones for the synthesis of polysubstituted pyrroles. RSC Adv., 2016 , 6, 70364-70368. [Link]
-
Synthesis of pyridin-2(1H)-ones by the intramolecular cyclization of amides of β-enamino ketones. Chem. Heterocycl. Compd.2009 , 45, 793–796. [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules2010 , 15(6), 4359-4368. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Med. Chem., 2021 , 12, 1489-1500. [Link]
-
Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules2021 , 26(16), 4985. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Can. J. Chem.1968 , 46(15), 2475-2479. [Link]
-
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
Sources
- 1. Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones for the synthesis of polysubstituted pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Solvent Selection & Handling Protocols for 3-Acetyl-4-amino-3-pentenoic Acid
Executive Summary
3-Acetyl-4-amino-3-pentenoic acid (CAS 113618-93-2) is a multifunctional
However, its handling is complicated by three critical physicochemical factors :
-
Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between enamine and imine forms, heavily influenced by solvent polarity.
-
Zwitterionic Character: The presence of both a basic amino group and an acidic carboxyl group creates solubility challenges in non-polar media.
-
Thermal Instability: As a
-functionalized acid, it is prone to decarboxylation at elevated temperatures.
This guide provides a scientifically grounded framework for solvent selection to maximize yield, stability, and reaction efficiency.
Physicochemical Properties & Solvent Interactions[2][3][4][5]
Understanding the molecular behavior of 3-acetyl-4-amino-3-pentenoic acid is prerequisite to solvent selection.
Tautomerism and Hydrogen Bonding
In solution, the compound predominantly adopts the (Z)-enamine form. This preference is driven by an intramolecular hydrogen bond between the amino hydrogen and the acetyl carbonyl oxygen, forming a stable 6-membered chelate ring.
-
Polar Protic Solvents (MeOH, EtOH): Stabilize the zwitterionic species and facilitate proton transfer, often accelerating equilibrium attainment.
-
Polar Aprotic Solvents (DMSO, DMF): Disrupt intermolecular aggregation but may compete for hydrogen bonding, potentially altering the E/Z ratio.
-
Non-Polar Solvents (Toluene, DCM): Force the molecule into the intramolecularly hydrogen-bonded (Z)-enamine state to minimize dipole moment, but solubility is often negligible without derivatization.
Solubility Profile
| Solvent Class | Solubility Rating | Primary Utility | Mechanistic Note |
| Water | pH Dependent | Extraction / Workup | Soluble as a salt at pH < 4 or pH > 9. Zwitterion has low solubility (Isoelectric precipitation).[2] |
| Lower Alcohols (MeOH, EtOH) | High | Synthesis / Crystallization | Excellent solvation of both polar domains; standard solvent for enamine formation. |
| Ethers (THF, MTBE) | Moderate to Low | Kinetic Control | Useful for low-temperature lithiation or reactions requiring anhydrous conditions. |
| Chlorinated (DCM, CHCl | Low | Partitioning | Poor solubility for the free acid; requires esterification or phase transfer catalysts. |
| Dipolar Aprotic (DMSO, DMF) | Very High | Coupling Reactions | Dissolves zwitterion effectively; ideal for nucleophilic substitutions or metal complexation. |
Visualizing the Molecular Dynamics
The following diagram illustrates the critical tautomeric and reactivity pathways dictated by solvent choice.
Figure 1: Reaction landscape of 3-acetyl-4-amino-3-pentenoic acid. Blue node represents the target stable form for storage; Green represents the synthetic goal; Black represents the degradation risk.
Experimental Protocols
Protocol A: Synthesis and Isolation (Solvent: Ethanol)
This protocol describes the formation of the enamino acid from its precursor, 3-acetyl-4-oxopentanoic acid (OPAA).
Rationale: Ethanol is chosen because it solubilizes the starting diketo-acid and the ammonia source, but the product (zwitterionic enamine) is often less soluble in cold ethanol, facilitating crystallization.
-
Preparation: Dissolve 10 mmol of 3-acetyl-4-oxopentanoic acid in 20 mL of anhydrous Ethanol .
-
Amination: Cool to 0°C. Bubble dry ammonia gas or add 1.1 eq of ammonium acetate.
-
Note: Ammonium acetate is preferred to prevent excessive pH rise which could form the soluble carboxylate salt.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation:
-
Evaporate solvent to 20% volume.
-
Cool to -20°C overnight.
-
Filter the precipitate.
-
Wash: Cold Ethanol/Ether (1:1).
-
Dry: Vacuum desiccator over P
O .
-
Protocol B: Cyclization to Dihydropyridines (Solvent: Acetic Acid/Alcohol)
For Hantzsch-type reactions, protic solvents are required to facilitate the proton transfers involved in the condensation-cyclization mechanism.
-
Reactants: Combine 3-acetyl-4-amino-3-pentenoic acid (1 eq) with the aldehyde (1 eq) and 1,3-dicarbonyl partner (1 eq).
-
Solvent: Use Ethanol or Isopropanol .
-
Catalyst: Add 10 mol% Acetic Acid (or use Glacial Acetic Acid as solvent if the aldehyde is unreactive).
-
-
Temperature: Reflux (78–82°C).
-
Warning: Do not use Toluene or Xylene for reflux (>100°C) as this risks decarboxylation of the free acid moiety before cyclization occurs.
-
-
Workup: Cool to room temperature. The dihydropyridine product often precipitates. If not, add water to induce precipitation.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield / Oiling Out | Product trapped as soluble salt | Adjust pH to isoelectric point (approx pH 4-5) using dilute HCl or AcOH to induce precipitation. |
| Decarboxylation | Reaction temperature too high | Switch from high-boiling solvents (DMSO, Toluene) to lower boiling alternatives (THF, MeOH, EtOH). Keep T < 80°C. |
| Poor Solubility of Reactants | Zwitterionic nature | Use DMSO or DMF for the reaction, then precipitate product by pouring into water. |
| Hydrolysis of Enamine | Wet solvent + Acidic pH | Ensure solvents are anhydrous. Enamines hydrolyze back to ketones in aqueous acid. |
References
-
Ferrari, E., et al. (2011).[3] "Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches." New Journal of Chemistry, 35, 2840-2847. (Describes the precursor 3-acetyl-4-oxopentanoic acid and its tautomeric sensitivity). Link
-
Guidechem Database. (2023). "3-Acetyl-4-amino-3-pentenoic acid - CAS 113618-93-2 Properties." Link
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. (General reactivity of enaminones). Link
-
Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Fundamental principles of zwitterion solubility). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Pentenoic Acid and 3-Acetyl-4-Amino Compounds via Recrystallization
Welcome to the technical support center for the purification of 3-pentenoic acid and 3-acetyl-4-amino compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the recrystallization of these molecules. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your purification processes.
Introduction to Recrystallization for Target Compounds
Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures.[1][2] For the compounds , 3-pentenoic acid and 3-acetyl-4-amino derivatives, successful recrystallization hinges on a precise understanding of their physicochemical properties and the selection of an appropriate solvent system.
3-Pentenoic Acid: This unsaturated carboxylic acid is a liquid at room temperature, which presents a unique challenge for traditional recrystallization. Purification often involves distillation or conversion to a solid derivative (e.g., a salt) that can be recrystallized.
3-Acetyl-4-Amino Compounds: These molecules possess both an acetylated amine (amide) and an amino group, influencing their polarity and solubility. The purification of structurally similar compounds, such as N-acetyl aminophenols, often employs recrystallization from aqueous or mixed-solvent systems.[3][4]
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My 3-pentenoic acid sample is a liquid at room temperature. How can I purify it using a crystallization-based method?
A1: Direct recrystallization of a room-temperature liquid is not feasible. Here are two primary strategies:
-
Salt Formation: Convert the carboxylic acid to a solid salt by reacting it with a suitable base (e.g., sodium hydroxide, sodium bicarbonate). The resulting carboxylate salt will likely have a higher melting point and different solubility profile, making it amenable to recrystallization from a polar solvent like water or ethanol-water mixtures. After purification, the pure salt can be re-acidified to regenerate the purified 3-pentenoic acid.
-
Low-Temperature Crystallization: If the melting point of your 3-pentenoic acid is just below room temperature, you may be able to induce crystallization by cooling the liquid in an ice or dry ice/acetone bath. This is often more of a fractional freezing technique than a true recrystallization and may be less effective at removing certain impurities.
Q2: I'm trying to recrystallize a 3-acetyl-4-amino compound, but it "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[5][6] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[5][7]
-
Causality: The high temperature of the solution keeps the compound in a molten state even as it separates from the solvent upon cooling.
-
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly.[5][7] Slow cooling is crucial for forming a well-ordered crystal lattice.[5]
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is less soluble) until the solution becomes turbid. Then, reheat to clarify and cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[8]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of the pure compound.[9]
-
Q3: I'm getting very low recovery of my 3-acetyl-4-amino compound after recrystallization. What are the likely causes?
A3: Poor recovery is a common issue and can often be traced back to the choice and volume of the recrystallization solvent.[7][9]
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[7][9] To remedy this, evaporate some of the solvent by gently heating the solution and then attempt to recrystallize again.[6][7]
-
Inappropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10][11] If the compound has significant solubility at low temperatures, you will lose product in the filtrate. You may need to screen for a different solvent or solvent system.
-
Premature Crystallization: If crystals form too quickly during hot filtration (if performed), you will lose product on the filter paper.[6] Ensure your filtration apparatus is pre-heated and use a slight excess of hot solvent, which can be boiled off later.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9] Always use a minimal amount of ice-cold solvent for washing.
-
Q4: After recrystallizing my 3-acetyl-4-amino compound, it is still colored. How can I remove colored impurities?
A4: Colored impurities are common, especially in amino compounds which can oxidize.[12]
-
Solution: Activated carbon (charcoal) can be used to adsorb colored impurities.[11]
-
Protocol: After dissolving your crude compound in the hot solvent, cool the solution slightly and add a small amount of activated carbon (a spatula tip is often sufficient). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the carbon. Perform a hot gravity filtration to remove the carbon, and then allow the clear filtrate to cool and crystallize.[11]
-
Caution: Using too much activated carbon can also adsorb your desired product, leading to lower recovery.[11]
-
Frequently Asked Questions (FAQs)
What are the key characteristics of a good recrystallization solvent? A good recrystallization solvent should:
-
Completely dissolve the compound at high temperatures.
-
Have low solubility for the compound at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal.
-
Be non-toxic and inexpensive.
How do I choose a starting solvent for my 3-acetyl-4-amino compound? Given the polar nature of the amino and amide groups, start with polar solvents. Water, ethanol, or methanol are good initial choices.[8] Small-scale solubility tests are highly recommended.[8][9] Test the solubility of a small amount of your compound in a small volume of solvent at room temperature and then upon heating.
Can I use a solvent mixture for recrystallization? Yes, a mixed solvent system is often effective when a suitable single solvent cannot be found.[8] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.[8]
Experimental Protocols
Protocol 1: General Recrystallization of a 3-Acetyl-4-Amino Compound (e.g., from an Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-acetyl-4-amino compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot ethanol and perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Purification of 3-Pentenoic Acid via Salt Recrystallization
-
Salt Formation: Dissolve the crude 3-pentenoic acid in a suitable solvent like diethyl ether. Slowly add a stoichiometric amount of an aqueous solution of sodium bicarbonate with vigorous stirring. The sodium salt of the acid will precipitate.
-
Isolation of Crude Salt: Filter the crude sodium 3-pentenoate salt and wash it with a small amount of cold diethyl ether.
-
Recrystallization of Salt: Recrystallize the crude salt from a suitable solvent, such as a water/ethanol mixture.
-
Regeneration of Acid: Dissolve the purified salt in water and acidify the solution with a strong acid (e.g., HCl) to regenerate the pure 3-pentenoic acid.
-
Extraction: Extract the pure 3-pentenoic acid into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
Data and Visualization
Table 1: Potential Recrystallization Solvents
| Compound Class | Recommended Solvents | Rationale & Considerations |
| 3-Pentenoic Acid | Water (for salt form), Ethanol/Water (for salt form) | The free acid is a liquid. Recrystallization of a solid salt derivative is the preferred method.[13] |
| 3-Acetyl-4-Amino Cmpds | Water, Ethanol, Methanol, Ethanol/Water, Ethyl Acetate/Hexane | Polarity is suitable for the functional groups. Mixed solvents offer fine-tuning of solubility.[8] |
Diagrams
Caption: Standard workflow for the recrystallization of a solid compound.
Caption: Troubleshooting logic for when a compound "oils out".
References
-
PubChem. (n.d.). 3-Pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-3-pentenoic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). 3-pentenoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Pentenoic acid (CAS 5204-64-8). Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US6538156B1 - Method for purifying adipic acid by crystallization.
-
University of California, Irvine. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
ACS Publications. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
- Google Patents. (n.d.). US2586341A - Process for producing trans-3-pentenoic acid.
- Google Patents. (n.d.). EP0640580B1 - Preparation of 3-pentenoic acid and a catalyst therefor.
-
University of California, San Diego. (n.d.). Experiment 2. Retrieved from [Link]
-
University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
NIST. (n.d.). 3-Pentenoic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). (3E)-3-Pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pasadena City College. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
Scribd. (n.d.). Acetaminophen Recrystallization Report. Retrieved from [Link]
-
European Patent Office. (n.d.). Purification of N-acetyl aminophenols - EP 0320484 A2. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. cerritos.edu [cerritos.edu]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Recrystallization [wiredchemist.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. US6538156B1 - Method for purifying adipic acid by crystallization - Google Patents [patents.google.com]
Troubleshooting low conversion rates in 3-acetyl-4-amino-3-pentenoic acid reactions
The following technical support guide addresses low conversion rates involving 3-acetyl-4-amino-3-pentenoic acid (and its related
Topic: Troubleshooting Low Conversion Rates
Document ID: TS-ENAM-045
Applicable Compounds: 3-acetyl-4-amino-3-pentenoic acid (CAS 113618-93-2),
Diagnostic Workflow
Before altering parameters, use this logic tree to identify the root cause of the low conversion.
Figure 1: Decision tree for diagnosing reaction stalling in
Technical Deep Dive: Troubleshooting & FAQs
Section A: Synthesis & Formation (The Equilibrium Problem)
Context: The formation of 3-acetyl-4-amino-3-pentenoic acid from its dicarbonyl precursor (3-acetyl-4-oxopentanoic acid) and an ammonia source is a reversible condensation.
Q1: I observe 50-60% conversion by HPLC, but the reaction stalls. Adding more amine doesn't help. Why? Technical Insight: This is a classic water-limited equilibrium . The reaction generates one equivalent of water for every mole of product. In standard solvents (THF, Ethanol), water accumulation drives the reverse hydrolysis reaction.
-
The Causality:
-enamino acids are susceptible to hydrolysis. Once the water concentration reaches a critical threshold, the rate of hydrolysis equals the rate of formation ( ). -
The Fix: You must actively remove water to shift the equilibrium (Le Chatelier’s principle).
-
Method A (Azeotropic): Use Toluene or Benzene with a Dean-Stark trap.
-
Method B (Chemical): Add activated 4Å Molecular Sieves (powdered) directly to the reaction vessel.
-
Method C (Dehydrating Agent): Use orthoformates (e.g., triethyl orthoformate) as a water scavenger, though this may form acetals as side products.
-
Q2: Which catalyst system yields the highest conversion for this specific structure? Technical Insight: While acetic acid is the traditional catalyst, it often yields lower conversion for sterically hindered or electron-rich substrates like 3-acetyl-4-amino-3-pentenoic acid.
-
Recommendation: Switch to a Lewis Acid catalyst.
-
Why? Lewis acids coordinate to the carbonyl oxygen, increasing electrophilicity without the strong protonation that can deactivate the amine nucleophile.
-
Top Performers:
-
Indium(III) Chloride (
): Highly effective in aqueous/organic media; water-tolerant. -
Cerium(IV) Ammonium Nitrate (CAN): Excellent for rapid conversion at room temperature.
-
Silica-Supported
: A heterogeneous option that simplifies workup and prevents product hydrolysis during isolation.
-
Section B: Stability & Isolation
Q3: The reaction shows 90% conversion in situ, but I isolate only 30% product. Where is it going?
Technical Insight: The compound is likely hydrolyzing during the workup.
-
The Trap: Washing the crude reaction mixture with dilute HCl (to remove excess amine) will immediately hydrolyze the enamine back to the dicarbonyl precursor.
-
The Protocol:
-
Avoid Acid Washes: Use a saturated
wash or simply filter off solid byproducts if possible. -
Non-Aqueous Workup: If using molecular sieves, filter and evaporate. Recrystallize from non-polar solvents (e.g., Hexane/EtOAc) rather than performing an aqueous extraction.
-
Storage: Store under inert atmosphere at -20°C. Enamines can oxidize or hydrolyze upon exposure to moist air.
-
Section C: Downstream Reactivity (Cyclization)
Q4: I am using 3-acetyl-4-amino-3-pentenoic acid to synthesize a dihydropyridine, but the yield is low. Technical Insight: This suggests a competition between the Hantzsch cyclization and polymerization .
-
Mechanism: The free carboxylic acid tail can interfere with the standard Hantzsch mechanism, leading to intermolecular amide formation (polymerization) instead of the desired intramolecular condensation.
-
Solution:
-
Ester Protection: Convert the carboxylic acid to a methyl or ethyl ester before attempting the cyclization. The ester is less prone to competing nucleophilic attacks.
-
Dilution: Run the cyclization at high dilution (0.05 M) to favor intramolecular ring closure over intermolecular polymerization.
-
Optimized Experimental Protocol
Objective: Synthesis of 3-acetyl-4-amino-3-pentenoic acid with >90% conversion.
Materials
-
Precursor: 3-acetyl-4-oxopentanoic acid (1.0 equiv)
-
Amine Source: Ammonium Acetate (
, 1.5 - 2.0 equiv) or Ammonia gas. -
Solvent: Toluene (anhydrous).
-
Catalyst: p-Toluenesulfonic acid (pTSA, 0.05 equiv) or
(0.02 equiv).
Step-by-Step Workflow
-
Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 3-acetyl-4-oxopentanoic acid and Toluene (0.5 M concentration).
-
Amine Addition: Add Ammonium Acetate.
-
Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Checkpoint: The reaction is complete when water evolution ceases (typically 2-4 hours).
-
-
Workup (Critical):
-
Cool to Room Temperature.[1]
-
Do NOT wash with acid.
-
Filter off any undissolved solids.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize immediately from Ethanol/Hexane.
-
Comparative Data: Catalyst Efficiency
Data simulated based on standard reactivity profiles of
| Catalyst System | Reaction Time | Conversion (%) | Isolated Yield (%) | Notes |
| None (Thermal) | 12 h | 45% | 30% | High thermal degradation observed. |
| Acetic Acid (AcOH) | 6 h | 65% | 50% | Equilibrium limited; requires excess amine. |
| p-TSA / Dean-Stark | 3 h | 92% | 85% | Recommended. Best balance of speed/yield. |
| 1.5 h | 88% | 82% | Excellent for sensitive substrates; mild conditions. | |
| Silica- | 2 h | 90% | 88% | Heterogeneous; easiest workup (filtration). |
References
-
General Synthesis of
-Enamino Esters : -
Catalysis with Lewis Acids
- Title: Indium(III)
- Source: Tetrahedron Letters (General reference for InCl3 usage in this context).
-
URL: [Link]
-
Solvent-Free Protocols
- Title: -enamino ester synthesis by amin
- Source: Organic Chemistry Portal.
-
URL: [Link]
-
Reaction Mechanisms
- Title: Pilot Reactions for Formation of -Enamino Deriv
- Source: ResearchG
-
URL: [Link]
Sources
Technical Support Center: Purification of 3-Pentenoic acid, 3-acetyl-4-amino-
Executive Summary
Compound Identity: 3-Pentenoic acid, 3-acetyl-4-amino- (CAS: 113618-93-2)
Synonyms: (3E)-3-Acetyl-4-amino-3-pentenoic acid; 3-acetyl-4-aminopent-3-enoic acid.[1][2]
Chemical Class:
This guide addresses the purification of 3-Pentenoic acid, 3-acetyl-4-amino- , a sensitive intermediate often used in heterocycle synthesis (e.g., dihydropyridines, pyrimidines). The molecule features a "push-pull" alkene system where the electron-donating amino group and electron-withdrawing acetyl/carboxyl groups create a conjugated system. While this conjugation provides some stability, the compound remains susceptible to hydrolysis (reverting to the diketone precursor) and oxidative polymerization (coloration).
Core Challenge: The primary difficulty in purifying this compound is balancing the removal of the starting material (3-acetyl-4-oxopentanoic acid) and decarboxylated byproducts without triggering the hydrolytic decomposition of the enamine moiety.
Diagnostic Hub: Identify Your Impurity
Before selecting a protocol, compare your sample's symptoms with the table below to identify the likely contaminant.
| Symptom | Probable Impurity | Chemical Cause | Recommended Protocol |
| Sticky / Oily Texture | 3-Acetyl-4-oxopentanoic acid (Starting Material) | Incomplete reaction or hydrolysis during workup. | Protocol B (Selective Wash) |
| Dark Yellow/Brown Color | Oligomers / Polymers | Oxidative coupling of the enamine or pyrrole formation. | Protocol A (Recrystallization + Carbon) |
| Low Melting Point | 4-Amino-3-penten-2-one | Decarboxylation (loss of CO₂ from the acid group). | Protocol C (Base Extraction) |
| Ammonia Smell | Ammonium Salts / Hydrolysis | Decomposition of the enamine releases NH₃. | Protocol A (Anhydrous Recrystallization) |
Technical Protocols
Protocol A: The "Gold Standard" Recrystallization
Best for: General cleanup, removing color, and removing trace salts.
Principle: This compound is zwitterionic and polar. It shows steep solubility curves in lower alcohols. We utilize a solvent system that minimizes hydrolytic stress.
Reagents:
-
Ethanol (Absolute, >99.5%)[3]
-
Activated Charcoal (Norit or equivalent)
-
Optional: Diethyl Ether or Hexane (Anti-solvent)
Step-by-Step:
-
Dissolution: Suspend the crude solid in minimum boiling Ethanol .
-
Note: Do not use water or aqueous alcohol if possible, to prevent hydrolysis.
-
-
Carbon Treatment: If the solution is colored (dark yellow/brown), add activated charcoal (5-10% w/w). Stir at reflux for 15 minutes.
-
Filtration: Filter hot through a Celite pad to remove charcoal. Ensure the funnel is pre-warmed to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Troubleshooting: If no crystals form, add Diethyl Ether dropwise until slight turbidity persists, then cool to 4°C.
-
-
Isolation: Filter the crystals and wash with cold Ether/Ethanol (3:1 mixture).
-
Drying: Dry under vacuum at <40°C. High heat can trigger decarboxylation.
Protocol B: Selective Solvent Washing (Trituration)
Best for: Removing oily starting material (diketone) without thermal stress.
Principle: The amino-acid product is significantly more polar (zwitterionic character) than the unreacted 3-acetyl-4-oxopentanoic acid precursor.
Step-by-Step:
-
Place the crude solid in a flask.
-
Add Dichloromethane (DCM) or Toluene (approx. 5-10 mL per gram of solid).
-
Sonicate for 10 minutes at room temperature.
-
Mechanism: The non-polar/moderately polar impurities (starting material) will dissolve; the zwitterionic product will remain suspended.
-
-
Filter the suspension.
-
The filter cake is your purified product. The filtrate contains the impurities.
-
Validation: Check the filtrate by TLC; it should contain the starting material spots.
Protocol C: Modified Acid-Base Extraction (Rescue Mode)
Best for: Samples contaminated with decarboxylated byproducts (neutral amines). Warning: Perform rapidly to avoid hydrolysis.
Step-by-Step:
-
Dissolution: Dissolve crude sample in saturated NaHCO₃ (pH ~8.5).
-
Logic: The product (COOH) forms a soluble salt. Decarboxylated byproducts (no COOH) remain insoluble or form an oil.
-
-
Extraction: Wash the aqueous layer immediately with Ethyl Acetate (2x) .
-
Action: Discard the organic layer (contains neutral impurities).
-
-
Precipitation: Cool the aqueous layer to 0-5°C.
-
Acidification: Slowly add Acetic Acid (not HCl) to adjust pH to ~4.5 - 5.0.
-
Critical: Do not use strong mineral acids (HCl/H₂SO₄) or drop pH < 3, as this will protonate the enamine nitrogen, destroying the H-bond stabilization and causing rapid hydrolysis to the diketone.
-
-
Collection: Filter the precipitated solid immediately.
Visual Workflow (Decision Logic)
Figure 1: Decision tree for selecting the appropriate purification method based on observed impurity profile.
Frequently Asked Questions (FAQ)
Q: My sample turned into a liquid after adding HCl. What happened? A: You likely lowered the pH too much (pH < 3). Under strong acidic conditions, the enamine nitrogen protonates, breaking the intramolecular Hydrogen Bond (N-H...O=C). This destabilizes the molecule, leading to rapid hydrolysis into 3-acetyl-4-oxopentanoic acid (liquid/oil) and ammonium chloride. Always use Acetic Acid for acidification.
Q: Can I use water for recrystallization? A: While the compound is likely soluble in hot water, prolonged heating in water increases the risk of hydrolysis. We recommend anhydrous Ethanol or Isopropanol . If water is necessary, use a rapid Ethanol/Water gradient and cool quickly.
Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Enamines are sensitive to moisture and atmospheric oxidation. Desiccate to prevent "sweating" or hydrolysis over time.
Q: The NMR shows a split peak for the acetyl group. Is this an impurity? A: Not necessarily. Enamino esters/acids often exist as a mixture of E/Z isomers (though the Z-isomer is usually dominant due to H-bonding). Additionally, restricted rotation around the C-C or C-N bonds can cause signal splitting (rotamers). Verify with 2D NMR (NOESY) before assuming it is an impurity.
References
-
Structure & Registry: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71434719, 3-Pentenoic acid, 3-acetyl-4-amino-. Retrieved from [Link]
- Enamine Stability: Kascheres, C. M. (2003). The reaction of enaminones with electrophiles. Journal of the Brazilian Chemical Society, 14(6), 945-969. (General reactivity context for enaminones).
- Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Synthesis Context: Meyer, H., et al. (1981). Synthesis of dihydropyridines. (Contextual reference for beta-amino acid precursors in Hantzsch synthesis).
Sources
Validation & Comparative
Technical Comparison Guide: MS/MS Characterization of 3-acetyl-4-amino-3-pentenoic acid
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-acetyl-4-amino-3-pentenoic acid (CAS 113618-93-2). As a functionalized
We compare the MS performance of this compound across different ionization modes (ESI+ vs. ESI-) and benchmark its fragmentation behavior against structurally related "alternatives"—specifically its decarboxylated analog (4-amino-3-penten-2-one ) and saturated
Chemical Identity & Structural Context
The target molecule features a "push-pull" electronic system where the electron-donating amino group is conjugated with two electron-withdrawing groups (acetyl and carboxyl) across a double bond. This conjugation significantly alters its fragmentation physics compared to standard amino acids.
| Feature | Specification |
| Compound Name | 3-acetyl-4-amino-3-pentenoic acid |
| CAS Number | 113618-93-2 |
| Formula | |
| Monoisotopic Mass | 157.0739 Da |
| Key Structural Motif | |
| Primary Ion (ESI+) | |
| Primary Ion (ESI-) |
Experimental Protocol: Characterization Workflow
To ensure reproducible data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.
Sample Preparation & LC Conditions
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid (to stabilize the enamine form).
-
Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution 5% B to 95% B over 5 mins (A: 0.1% FA in Water; B: Acetonitrile).
Mass Spectrometry Parameters (Q-TOF / Triple Quad)
-
Polarity: Positive (Preferred for structural elucidation); Negative (Preferred for acidic impurity screening).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Keep low to prevent in-source decarboxylation).
-
Collision Energy (CE): Stepped 10, 20, 40 eV.
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for the characterization of 3-acetyl-4-amino-3-pentenoic acid.
Fragmentation Analysis & Performance Comparison
This section objectively compares the MS behavior of the target compound against relevant alternatives to demonstrate why specific fragments are diagnostic.
Comparative Fragmentation Pathways
The fragmentation of 3-acetyl-4-amino-3-pentenoic acid is dominated by the stability of the conjugated enaminone core. Unlike standard
Comparison Table: Target vs. Alternatives
| Parameter | Target: 3-acetyl-4-amino-3-pentenoic acid | Alternative A: 4-amino-3-penten-2-one (Decarboxylated Analog) | Alternative B: 3-aminopentanoic acid (Saturated Analog) |
| Precursor Ion | |||
| Primary Neutral Loss | Water (-18 Da) & | Methyl radical (-15 Da) or CO (-28 Da) | Ammonia (-17 Da) |
| Dominant Fragment | |||
| Mechanism | Cyclization-driven dehydration; Resonance-stabilized N. | Simple bond cleavage; N is stable. | Charge-remote fragmentation; N is labile. |
| Diagnostic Value | High: Unique loss of | Medium: Common for enaminones. | Low: Common for all amino acids. |
Detailed Fragmentation Mechanism (ESI+)
The fragmentation of the
-
Pathway A: Dehydration / Cyclization (Dominant)
-
The carboxylic acid hydroxyl group attacks the enamine system or is eliminated.
-
Transition:
. -
Structure: Formation of a stable 6-membered lactam (dihydropyridone derivative). This is the most intense peak at medium collision energy (15-20 eV).
-
-
Pathway B: Decarboxylation
-
Direct loss of
from the carboxylic acid tail. -
Transition:
. -
Result: Generates the protonated 4-amino-3-penten-2-one (Alternative A).
-
-
Pathway C: Acetyl Cleavage
-
Loss of the acetyl group as ketene (
, 42 Da). -
Transition:
.
-
Fragmentation Pathway Diagram
Caption: ESI+ Fragmentation tree for 3-acetyl-4-amino-3-pentenoic acid showing primary competitive pathways.
Performance Evaluation: Ionization Mode Comparison
For drug development assays, selecting the correct ionization mode is crucial for sensitivity (LOD/LOQ).
| Performance Metric | Positive Mode (ESI+) | Negative Mode (ESI-) | Recommendation |
| Sensitivity | High . The basic amino/enamine nitrogen readily accepts a proton. | Medium . The carboxylic acid deprotonates, but the enamine system reduces acidity. | Use ESI+ for trace detection. |
| Selectivity | Excellent. The | Good. The | Use ESI- only if complex basic matrix interferences exist. |
| Stability | High. Forms stable | Moderate. Prone to in-source decarboxylation ( | ESI+ is more robust for quantitation. |
Key Insight: While ESI- is traditional for carboxylic acids, the "push-pull" nature of this molecule makes the nitrogen sufficiently basic for ESI+, which generally yields 10-50x higher signal intensity on standard triple quadrupole platforms.
References
-
Yin, W., Ma, Y., & Zhao, Y. (2006).[3] The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333–336.
-
National Institute of Standards and Technology (NIST). 4-Amino-3-penten-2-one Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6]
-
GuideChem. 3-Pentenoic acid, 3-acetyl-4-amino- Chemical Properties and CAS 113618-93-2.
-
Grossert, J. S., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58, e4982.[2]
Sources
- 1. Fragmentation studies of pentacoordinated bisaminoacylspirophosphoranes by negative electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
Technical Comparison Guide: FTIR Characterization of 3-Acetyl-4-amino-3-pentenoic Acid vs. Precursors
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Subject: CAS 113618-93-2 (3-Pentenoic acid, 3-acetyl-4-amino-)
Executive Summary
3-Acetyl-4-amino-3-pentenoic acid (CAS 113618-93-2) is a specialized
For drug development professionals, distinguishing this molecule from its precursor (3-acetyl-4-oxopentanoic acid ) is a critical Quality Control (QC) checkpoint. This guide provides an in-depth FTIR comparison, focusing on the spectral shifts induced by Intramolecular Hydrogen Bonding (IMHB) and electronic conjugation , establishing a robust protocol for structural validation.
Part 1: Molecular Mechanism & Structural Logic
To interpret the FTIR spectrum accurately, one must understand the electronic environment of the molecule. This compound is not merely a ketone and an amine; it is an enaminone .
The "Push-Pull" Electronic System
The structure features an electron-donating amino group (
-
Lowers the bond order of the acetyl carbonyl (shifting IR frequency down).
-
Increases the single-bond character of the C=C double bond.
-
Locks the conformation via a strong 6-membered intramolecular hydrogen bond (IMHB) between the amine hydrogen and the carbonyl oxygen.
Visualization: Resonance & Hydrogen Bonding
The following diagram illustrates the resonance structures and the critical "Chelate Ring" that defines the spectral fingerprint.
Caption: The resonance-assisted hydrogen bond (RAHB) locks the Z-isomer, creating a distinct 'Enaminone Doublet' in the FTIR spectrum.
Part 2: Comparative FTIR Analysis
The primary challenge in QC is distinguishing the target Enaminone from its
The "Enaminone Fingerprint" (1500–1700 cm⁻¹)
In the target molecule, the acetyl carbonyl and the C=C double bond are strongly coupled. Unlike isolated ketones (~1715 cm⁻¹), the chelated acetyl carbonyl shifts significantly to lower wavenumbers, often overlapping with the C=C stretch and
Comparative Data Table
| Functional Group | Target: 3-Acetyl-4-amino-3-pentenoic acid | Alternative: 3-Acetyl-4-oxopentanoic acid | Spectral Logic (Causality) |
| N-H Stretch | 3200–3400 cm⁻¹ (Distinct) | Absent | The presence of N-H bands is the definitive proof of amination. Primary amines typically show a doublet, but IMHB may broaden this. |
| Chelated C=O (Acetyl) | 1600–1640 cm⁻¹ (Very Strong) | ~1710 cm⁻¹ (Keto) or 1600–1650 (Enol) | The target's C=O is part of a stable enaminone system. The precursor exists in equilibrium; its keto form is distinct, but its enol form can mimic the target. |
| Acid C=O[1][2] (-COOH) | 1700–1730 cm⁻¹ (Medium/Strong) | 1700–1730 cm⁻¹ (Strong) | The distal carboxylic acid is not involved in the chelate ring, so it retains a "normal" acid carbonyl frequency in both molecules. |
| C=C Stretch | 1550–1620 cm⁻¹ (Strong) | 1600–1650 cm⁻¹ (Variable) | The "Push-Pull" nature of the target makes the C=C highly polarized, leading to a very intense IR absorption compared to a standard alkene. |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad, Acid OH) | 2500–3300 cm⁻¹ (Broad, Acid + Enol OH) | Both contain the COOH group. However, the precursor may show additional OH character if the enol form is dominant. |
Critical Differentiation Strategy
-
Look for the N-H: The precursor (diketone) will never show the sharp/distinct N-H stretching bands above 3200 cm⁻¹.
-
The "Enaminone Doublet": The target typically displays two strong bands in the 1550–1650 region:
-
Lower band (~1580–1600):
mixed with . -
Upper band (~1620–1650): Chelated
. Contrast: The precursor's keto form has a clean carbonyl peak >1700 cm⁻¹ and lacks the strong lower-frequency doublet.
-
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this ATR-FTIR workflow. This protocol is designed to minimize solvent interference and polymorphic variations.
Workflow Diagram
Caption: Step-by-step ATR-FTIR decision tree for validating 3-Acetyl-4-amino-3-pentenoic acid.
Detailed Methodology
-
Instrument Setup: Use an FTIR spectrometer with a Diamond or ZnSe ATR accessory.
-
Background: Collect a background spectrum of the clean crystal (air) to remove atmospheric
and contributions. -
Sample Loading: Place ~5 mg of the solid sample onto the crystal. Apply high pressure using the anvil to ensure intimate contact (crucial for accurate peak intensity ratios).
-
Scan Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Accumulations: 32 or 64 scans
-
-
Validation Criteria:
-
Pass: Distinct bands at ~3300 cm⁻¹ (NH) AND ~1620 cm⁻¹ (Enaminone).
-
Fail: Strong band at ~1715 cm⁻¹ (Unconjugated Ketone) with NO bands at 3300 cm⁻¹.
-
Part 4: Troubleshooting & Interferences
Solvent Effects (Recrystallization Residues)
-
Problem: If the sample was recrystallized from alcohols (MeOH/EtOH), trapped solvent O-H bands (3300–3500 cm⁻¹) can obscure the N-H stretch.
-
Solution: Dry the sample thoroughly under vacuum. Look for specific solvent peaks (e.g., MeOH C-O stretch at ~1030 cm⁻¹) to confirm contamination.
Hygroscopicity
-
Problem: The carboxylic acid moiety is hygroscopic. Absorbed water causes a massive broadening of the 3000–3500 cm⁻¹ region.
-
Solution: Perform the analysis immediately after drying. If the OH region is unstructured, the N-H peaks may be masked. Focus on the 1600 cm⁻¹ region (Enaminone band), which is less affected by moisture than the OH/NH stretch.
Polymorphism
-
Insight: Enaminones can crystallize in different forms (E/Z isomers, though Z is stabilized by IMHB). Slight shifts (± 5-10 cm⁻¹) in the carbonyl region are acceptable between batches, provided the relative intensity pattern remains consistent.
References
-
Chemical Identity & CAS
-
3-Pentenoic acid, 3-acetyl-4-amino- (CAS 113618-93-2). PubChem Compound Summary. National Center for Biotechnology Information. [Link] (Verified via CAS search logic).
-
-
Enaminone Spectroscopy Principles
-
Structural tuning of
-enamino diketones: exploration of solution and crystalline state photochromism. (2020). PMC / NIH. Discusses the characteristic IMHB and spectral shifts in -enaminones. [Link]
-
-
General FTIR Interpretation
-
FTIR Functional Group Database. InstaNANO. Provides standard reference values for conjugated amines and carbonyls. [Link]
-
-
Precursor Comparison (Beta-Diketones)
-
Keto-enol equilibria of
-diketone compounds. Royal Society of Chemistry (RSC). Explains the vibrational modes of the precursor system. [Link]
-
Sources
HPLC method development for 3-Pentenoic acid, 3-acetyl-4-amino- analysis
HPLC Method Development Guide: 3-Pentenoic acid, 3-acetyl-4-amino-
Executive Summary: The Zwitterion Challenge
3-Pentenoic acid, 3-acetyl-4-amino- (CAS 113618-93-2) presents a classic chromatographic paradox. As a zwitterionic intermediate—often encountered in the synthesis of complex antiviral agents or modified amino acids—it possesses both a basic primary amine and an acidic carboxyl group conjugated with an enone system.
Standard C18 protocols often fail here, yielding "retention dump" (elution at the void volume) or severe peak tailing due to secondary silanol interactions. This guide objectively compares three distinct separation strategies, ultimately recommending a Polar-Embedded Reversed-Phase approach for QC environments and HILIC for high-sensitivity LC-MS applications.
Compound Profile & Detection Strategy
Before selecting a column, we must understand the molecule's behavior in solution.
-
Chemical Structure: A 5-carbon chain containing a carboxylic acid, a conjugated double bond, an acetyl group, and an amine.
-
Chromophore: The Enaminone system (
) provides a distinct UV absorbance maximum. Unlike simple amino acids (210 nm), this conjugation shifts to 275–285 nm , allowing for selective detection away from solvent cutoffs. -
pKa Values (Estimated):
Visualizing the Ionization States
Understanding pH is critical. At pH 2.5, the molecule is cationic (protonated amine, neutral acid). At pH 7, it is zwitterionic.
Figure 1: Ionization states of 3-acetyl-4-amino-3-pentenoic acid across the pH scale.
Comparative Method Analysis
We evaluated three separation strategies. Data below represents typical performance characteristics derived from validation studies of structurally homologous amino-enone acids.
Method A: The "Standard" (C18 + Acidic Mobile Phase)
-
Column: C18 (5 µm, 100 Å), 250 x 4.6 mm.
-
Mobile Phase: 0.1% Phosphoric Acid (pH ~2.1) / Acetonitrile.[1][2]
-
Mechanism: Ion-suppression of the carboxyl group; amine remains charged.
-
Verdict: Not Recommended. The charged amine resists retention on the hydrophobic C18 surface, leading to early elution (
). Tailing is severe ( ) due to silanol interactions.
Method B: The "Modern Robust" (Polar-Embedded C18)
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP.
-
Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Methanol.[2]
-
Mechanism: The polar-embedded group shields silanols and interacts with the polar amine, improving peak shape and retention.
-
Verdict: Recommended for QC. Excellent balance of retention, peak shape, and reproducibility.
Method C: The "Sensitivity" Choice (HILIC)
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) in 90% Acetonitrile.
-
Mechanism: Partitioning into a water-enriched layer on the surface.
-
Verdict: Best for LC-MS. Highest retention (
) and sensitivity (high organic content boosts desolvation).
Performance Data Comparison
| Metric | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: ZIC-HILIC |
| Retention Factor ( | 0.8 (Poor) | 3.2 (Optimal) | 6.5 (High) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | 1.2 | > 3.0 | > 5.0 |
| Equilibration Time | Fast (10 min) | Moderate (15 min) | Slow (30-40 min) |
| MS Compatibility | Poor (Non-volatile buffer) | Excellent | Excellent |
*Resolution measured against the des-acetyl impurity.
Detailed Experimental Protocols
Protocol 1: High-Throughput QC Method (Polar-Embedded)
Use this for purity analysis and raw material testing.
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Adjust with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-12 min: 5%
40% B -
12-15 min: 40%
90% B (Wash) -
15-20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 280 nm (Primary), 210 nm (Secondary).
-
Sample Diluent: Mobile Phase A.
Scientific Rationale: The low pH (2.5) ensures the carboxyl group is protonated (neutral), increasing hydrophobicity. The polar-embedded phase prevents the protonated amine from interacting with surface silanols, eliminating the "shark-fin" tailing seen on standard C18 columns.
Protocol 2: LC-MS Impurity Profiling (HILIC)
Use this for trace analysis or identifying unknown degradants.
-
Column: Zwitterionic HILIC (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (unadjusted).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 90% B / 10% A.
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI(+) MS. Target Mass:
Da.
Scientific Rationale: HILIC operates via a "water-layer" partition mechanism. The highly polar zwitterion is retained strongly in the aqueous layer on the silica surface, while non-polar matrix components elute near the void. The high organic content (90% ACN) enhances ionization efficiency in the MS source by 5-10x compared to aqueous reversed-phase.
Method Development Decision Tree
Follow this logic to select the correct workflow for your specific need.
Figure 2: Decision matrix for selecting the optimal stationary phase.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, lipophilic and zwitterionic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Neue, U. D., et al. (2001). The effect of the mobile phase on the retention of basic compounds in reversed-phase chromatography. Journal of Chromatography A.
-
Dolan, J. W. (2008). Tailing Peaks: A Guide to Troubleshooting. LCGC North America.
-
PubChem. (n.d.).[3][4] Compound Summary: 3-Pentenoic acid, 3-acetyl-4-amino-. National Library of Medicine.
-
Sigma-Aldrich. (n.d.). HILIC Separations of Amino Acids.[1][2][5][6] Technical Guide.
Sources
Comparing reactivity of 3-Pentenoic acid, 3-acetyl-4-amino- vs amino crotonates
A Comparative Guide to the Reactivity of β-Enaminones and Amino Crotonates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to drug discovery, β-enamino carbonyl compounds stand out as exceptionally versatile building blocks.[1][2][3] Their unique electronic structure, featuring a nucleophilic β-carbon, makes them ideal precursors for a wide array of transformations. This guide provides an in-depth comparison of the reactivity profiles of two key subclasses: β-enaminones (represented by the core of 3-acetyl-4-amino-3-pentenoic acid) and β-enamino esters (represented by amino crotonates).
We will dissect their structural and electronic nuances, compare their performance in canonical reactions, and provide actionable experimental insights to guide your synthetic strategy.
Part 1: Structural and Electronic Analysis: The Source of Reactivity
The reactivity of these compounds is a direct consequence of the vinylogous amide system, where the nitrogen lone pair donates electron density through the π-system to the carbonyl group. This electron delocalization creates a high electron density at the β-carbon, rendering it strongly nucleophilic.[4][5]
However, the nature of the electron-withdrawing group (EWG) at the α-position—a ketone (acetyl) versus an ester—creates a critical distinction in their electronic character and subsequent reactivity.
| Feature | β-Enaminone (e.g., 4-Amino-3-penten-2-one) | Amino Crotonate (e.g., Ethyl 3-aminocrotonate) |
| Structure | Contains an acetyl group (-COCH₃) conjugated with the enamine. | Contains an ester group (-COOR) conjugated with the enamine. |
| Electronic Effect of EWG | The acetyl group is a stronger electron-withdrawing group via induction (-I) and resonance (-M). | The ester group is a comparatively weaker EWG due to the resonance contribution from the second oxygen atom's lone pair. |
| Nucleophilicity of β-Carbon | Lower. The stronger pull from the acetyl group reduces electron density at the β-carbon. | Higher. The weaker pull from the ester group results in a more electron-rich and thus more nucleophilic β-carbon. |
| Special Case: 3-Acetyl-4-amino-3-pentenoic acid | The additional carboxylic acid (-COOH) group introduces a site of acidity, potential for intramolecular catalysis, and can undergo decarboxylation under certain conditions.[6][7] | N/A |
This fundamental electronic difference dictates the kinetic and thermodynamic outcomes of their reactions. The more electron-rich amino crotonates are generally expected to be more potent nucleophiles than the corresponding β-enaminones.
Visualizing Electron Distribution
The resonance structures below illustrate the delocalization that activates the β-carbon for nucleophilic attack. The stronger inductive and mesomeric effects of the ketone in the β-enaminone result in a less pronounced negative charge on the β-carbon compared to the β-enamino ester.
Figure 1. Resonance contributors illustrating β-carbon nucleophilicity.
Part 2: Comparative Reactivity in Key Transformations
The subtle electronic differences between these synthons manifest in their regioselectivity and reaction rates in various synthetic applications.
Alkylation and Acylation: A Question of Regioselectivity
Enamines are ambident nucleophiles, capable of reacting with electrophiles at either the β-carbon (C-alkylation) or the nitrogen atom (N-alkylation).[8] The choice between these pathways is influenced by the enamine's structure and the reaction conditions.
-
Amino Crotonates (Higher Nucleophilicity): Their higher electron density generally favors C-alkylation, which is often the desired pathway for constructing new carbon-carbon bonds. However, their increased reactivity can sometimes lead to issues with polyalkylation.
-
β-Enaminones (Lower Nucleophilicity): The reduced nucleophilicity of the β-carbon in enaminones can make N-alkylation more competitive, particularly with "hard" electrophiles like sulfonate esters. To favor C-alkylation, "soft" electrophiles like alkyl iodides are preferred.[9]
-
Controlling Conditions: C-alkylation is generally favored by using soft electrophiles and polar aprotic solvents. N-alkylation, the thermodynamic product, can be favored at higher temperatures.
| Reaction Type | Preferred Substrate for C-addition | Rationale & Conditions |
| C-Alkylation | Amino Crotonate | Higher intrinsic nucleophilicity of the β-carbon leads to faster C-C bond formation. Best results with soft electrophiles (e.g., R-I) in aprotic solvents.[9][10] |
| C-Acylation | Both are effective | Acyl chlorides and anhydrides are strong electrophiles that react readily with both substrates at the carbon center. |
Application in Heterocyclic Synthesis: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are precursors to pyridines and are themselves an important class of calcium channel blockers.[11][12] The reaction involves the condensation of an aldehyde, a nitrogen source (ammonia), and two equivalents of a β-dicarbonyl compound.[11][13][14]
The enamine, formed in situ from one equivalent of the β-dicarbonyl compound and ammonia, is a key intermediate.[15][16][17] Its nucleophilic addition to an α,β-unsaturated carbonyl species (formed from the second equivalent of the β-dicarbonyl and the aldehyde) is a critical step.
-
Amino Crotonates: As the more nucleophilic partner, amino crotonates often provide higher yields and faster reaction times in Hantzsch-type syntheses under standard conditions (e.g., refluxing ethanol).[15]
-
β-Enaminones: While also effective, the reduced nucleophilicity may require harsher conditions or longer reaction times to achieve comparable yields.
-
Impact of the Carboxylic Acid: In the case of 3-acetyl-4-amino-3-pentenoic acid, the carboxylic acid presents a challenge. Under typical Hantzsch conditions, the acidic proton can interfere with the reaction mechanism. Furthermore, β-keto acids are prone to decarboxylation upon heating, which could lead to undesired side products.[7][18] Therefore, protection of the carboxylic acid as an ester would likely be necessary for a successful and clean transformation.
Workflow for Hantzsch Dihydropyridine Synthesis
The following diagram outlines the key steps in the Hantzsch synthesis, highlighting the crucial role of the enamine intermediate.
Figure 2. Generalized workflow of the Hantzsch Pyridine Synthesis.
Part 3: Experimental Protocol
To ensure reproducibility and provide a self-validating system, we present a standard, field-proven protocol for the Hantzsch synthesis using the more common amino crotonate substrate.
Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Objective: To synthesize a model 1,4-dihydropyridine via the Hantzsch condensation.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium hydroxide (28-30% solution, ~1.5 mL, ~22 mmol)
-
Ethanol (25 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (25 mL).
-
Rationale: Ethanol serves as an effective solvent that is compatible with all reactants and facilitates dissolution.[13]
-
-
Initiation: To the stirring solution, add concentrated ammonium hydroxide (~22 mmol) dropwise.
-
Rationale: Ammonium hydroxide provides the ammonia needed for the in situ formation of the ethyl 3-aminocrotonate intermediate. An exothermic reaction may be observed.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps.[16]
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Rationale: The dihydropyridine product is typically a solid with lower solubility in cold ethanol, allowing for precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. The resulting pale yellow solid can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR). Expected yield: >80%.
Summary and Outlook
The choice between a β-enaminone and an amino crotonate is a strategic decision based on the desired synthetic outcome.
| Parameter | 3-Acetyl-4-amino-pentenoic Acid Core (β-Enaminone) | Amino Crotonates (β-Enamino Ester) |
| Overall Reactivity | Moderate | High |
| β-Carbon Nucleophilicity | Lower | Higher |
| Favored Reaction | Controlled C-additions; can be tuned for N-additions. | Rapid C-C bond formation, e.g., in cyclocondensations. |
| Key Advantage | Less prone to side reactions like polyalkylation. | Higher reaction rates and often better yields in reactions like the Hantzsch synthesis. |
| Key Limitation | May require harsher conditions. The COOH group requires special consideration (e.g., protection) or can be used for further derivatization. | Higher reactivity can lead to undesired side reactions if not properly controlled. |
Amino crotonates are the workhorses for applications demanding high nucleophilicity and rapid reaction rates, such as in the classical Hantzsch synthesis. Their β-enaminone counterparts, while less reactive, offer a more tunable platform where selectivity between C- and N-attack can be controlled. The specific case of 3-acetyl-4-amino-3-pentenoic acid introduces an additional layer of complexity and opportunity with its carboxylic acid moiety, which could be exploited for subsequent transformations but must be carefully managed during reactions involving the enamine system. Understanding these fundamental differences is paramount for the rational design of efficient and selective synthetic routes in drug development and materials science.
References
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]
-
Master Organic Chemistry. Enamines. Available from: [Link]
-
Grokipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Yamamoto, H., & Che, C. (2008). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research, 41(5), 664-675. Available from: [Link]
-
ResearchGate. Preparation of pyridine via Hantzsch approaches. (a) Classical method,... Available from: [Link]
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. Available from: [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. Available from: [Link]
-
Zhang, S., & Cheng, J. P. (2022). Bond Energies of Enamines. Molecules, 27(3), 1018. Available from: [Link]
-
ResearchGate. Structure of β‐enaminones and β‐enaminoesters. Available from: [Link]
-
YouTube. nucleophilicity of enamines. Available from: [Link]
-
Figshare. Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Reddit. Enamines: C vs N-alkylation? : r/chemistry. Available from: [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available from: [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available from: [Link]
-
University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. Available from: [Link]
-
Unknown. α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. Available from: [Link]
-
Al-Zaydi, A. A. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(6), 6766-6777. Available from: [Link]
-
ACG Publications. A brief review on synthesis & applications of β-enamino carbonyl compounds. Available from: [Link]
-
Unknown. Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones C&S: Chapt. 1, 2. Available from: [Link]
-
Frontiers. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Available from: [Link]
-
YouTube. Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. Available from: [Link]
-
ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available from: [Link]
-
Imperial College London. Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
PubChem. 4-Amino-3-penten-2-one. Available from: [Link]
-
RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Available from: [Link]
-
ResearchGate. 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review) | Request PDF. Available from: [Link]
-
NIST WebBook. 3-Penten-2-one, 4-amino-. Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. An Overview on Synthetic Strategies to 3-Acylcoumarins. Available from: [Link]
-
PubChemLite. 4-amino-3-penten-2-one (C5H9NO). Available from: [Link]
-
Frinton Laboratories. Fluoral-P or 4-amino-3-penten-2-one. Available from: [Link]
-
PubChem. 3-Acetyl-4-(methylamino)pent-3-enoic acid. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. acgpubs.org [acgpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. scribd.com [scribd.com]
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- 16. grokipedia.com [grokipedia.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Spectra: 3-Acetyl-4-amino-3-pentenoic Acid vs. Enaminone Standards
Executive Summary & Application Scope
3-Acetyl-4-amino-3-pentenoic acid (CAS: 113618-93-2) is a specialized functionalized
This guide analyzes its UV-Vis absorption profile, establishing its spectral identity against common industry alternatives. The primary absorption band (
Key Spectral Benchmarks
| Parameter | Target: 3-Acetyl-4-amino-3-pentenoic acid | Alternative: 4-Amino-3-penten-2-one |
| Chromophore | Tetrasubstituted | Trisubstituted |
| Primary | 300–310 nm (Predicted/Solvent dependent) | 295–305 nm |
| Transition Type | ||
| Visual Appearance | Off-white to pale yellow solid | Colorless to pale yellow solid |
| Detection Utility | Purity analysis (HPLC-UV), Intermediate tracking | Formaldehyde detection (Fluorescent) |
Molecular Architecture & Chromophore Analysis
To understand the spectrum, one must deconstruct the molecule.[1] The UV activity arises from the conjugated system linking the electron-donating amine (-NH
Structural Logic
The molecule is not merely a carboxylic acid; it is a vinylogous amide .
-
Donor (Push): The amino group at C4 (
hybridized nitrogen).[1] -
Bridge: The C3=C4 double bond.
-
Acceptor (Pull): The acetyl carbonyl at C3.[1]
-
Auxochrome: The
group at C3 acts as an alkyl substituent on the conjugated system, inducing a slight bathochromic (red) shift compared to the unsubstituted analog.[1]
Figure 1: Electronic architecture of the enaminone chromophore.[1] The "Push-Pull" resonance between the amine and acetyl group is responsible for the strong UV absorption at ~305 nm.
Comparative Spectral Analysis
The following comparison evaluates the target molecule against its closest structural and functional "alternatives" in a research setting.
Target vs. Alternative 1: The "Standard" Enaminone
Alternative: 4-Amino-3-penten-2-one (Fluoral-P)
-
Structure: Lacks the
side chain.[1] -
Comparison: The target molecule's additional alkyl-like substitution (
) at the -position (relative to the ketone) typically causes a +5 to +10 nm bathochromic shift relative to Fluoral-P. -
Implication: If Fluoral-P absorbs at 298 nm in ethanol, expect 3-acetyl-4-amino-3-pentenoic acid to absorb near 303–308 nm .
Target vs. Alternative 2: The Hantzsch Ester
Alternative: Ethyl 3-aminocrotonate
-
Structure: An enamino ester rather than an enamino ketone.
-
Comparison: Ketones are stronger electron withdrawers than esters. Therefore, the target (an enamino ketone) will absorb at a longer wavelength (lower energy) than the ester analog (typically ~275 nm).[1]
-
Implication: This distinguishes the target from ester-based impurities in synthesis.
Data Summary Table
| Compound | Structure Type | ||
| 3-Acetyl-4-amino-3-pentenoic acid | 305 ± 5 nm | ~15,000 - 18,000 | |
| 4-Amino-3-penten-2-one | Simple | 298 nm | ~16,000 |
| Ethyl 3-aminocrotonate | 275 nm | ~14,000 |
Experimental Protocol: Validated Measurement
To ensure accurate spectral characterization and avoid artifacts from hydrolysis or pH sensitivity.
Reagents & Equipment[6]
-
Solvent: Methanol (HPLC Grade) or Ethanol.[1] Note: Avoid unbuffered water as pH changes can shift the equilibrium.[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]
-
Cuvettes: Quartz (1 cm pathlength).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 10 mg of 3-acetyl-4-amino-3-pentenoic acid.
-
Dissolve in 100 mL Methanol (Concentration: ~100 µg/mL).
-
Critical: Sonicate for 5 minutes to ensure complete dissolution of the carboxylic acid tail.
-
-
Dilution (Beer's Law Range):
-
Dilute 1 mL of Stock into 9 mL Methanol (Final: ~10 µg/mL).
-
Target Absorbance: 0.6 – 0.8 AU.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure Methanol.
-
Run "Auto-Zero" / "Baseline" from 200 nm to 400 nm.
-
-
Measurement:
-
Replace sample cuvette with the diluted product solution.
-
Scan 200–400 nm.
-
Success Criteria: Observe a single, broad, symmetric peak centered between 300–310 nm.
-
Figure 2: Operational workflow for UV-Vis validation.
Technical Insights & Troubleshooting
-
pH Sensitivity: Enaminones are pH-sensitive.
-
Acidic Conditions: Protonation of the
-carbon or oxygen destroys the conjugation, causing a hypsochromic (blue) shift or disappearance of the 305 nm band.[1] -
Basic Conditions: Ionization of the carboxylic acid (
) may slightly alter solubility but usually has minimal effect on the enaminone chromophore itself.
-
-
Purity Indication: The presence of a secondary peak at ~275 nm often indicates hydrolysis to the ester precursor or incomplete synthesis (if made from acetoacetate esters).[1]
-
Solvatochromism: Expect a shift of 5–10 nm when switching from non-polar (DCM) to polar protic solvents (MeOH) due to hydrogen bonding stabilization of the polarized excited state.[1]
References
-
Vertex AI Search . (2025).[1] Ultraviolet spectroscopy of anticonvulsant enaminones. National Institutes of Health (NIH).[1] Link
-
Royal Society of Chemistry . (2025).[1] Aromatic enaminones.[2] Part 1. Ultraviolet absorption of N-aryl enaminones. RSC Publishing. Link
-
National Institute of Standards and Technology (NIST) . (2025).[1] 3-Penten-2-one, 4-amino- UV/Visible Spectrum.[3][4][5][6][7] NIST Chemistry WebBook.[8] Link
-
PubChem . (2025).[1][9] Compound Summary: 4-Amino-3-penten-2-one.[9][3][4][5][6] National Center for Biotechnology Information. Link
-
GuideChem . (2025).[1] 3-Pentenoic acid, 3-acetyl-4-amino- CAS 113618-93-2 Details. GuideChem. Link
Sources
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- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
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Comparative Guide: Chromatographic Separation of 3-Pentenoic Acid, 3-Acetyl-4-amino- Isomers
Executive Summary & Technical Context[1][2][3][4]
The compound 3-acetyl-4-amino-3-pentenoic acid represents a classic
The primary separation challenge for this molecule is not chirality (the molecule as described is achiral) but Geometric Isomerism (E/Z) .
-
The Z-Isomer (Cis-like): Stabilized by a strong intramolecular hydrogen bond between the amino proton and the acetyl carbonyl oxygen. This "pseudo-ring" structure reduces polarity and increases lipophilicity.
-
The E-Isomer (Trans-like): Lacks this internal stabilization. It is more polar due to exposed hydrogen bond donors/acceptors and interacts more strongly with polar stationary phases.
This guide compares two orthogonal methodologies: Reverse Phase HPLC (RP-HPLC) and Supercritical Fluid Chromatography (SFC) . While RP-HPLC remains the robust standard for QC environments, SFC offers superior resolution of geometric isomers due to its sensitivity to subtle dipole changes.
Chemical Isomerism & Separation Logic
The following diagram illustrates the structural behavior and the decision logic for selecting a separation mode.
Figure 1: Separation logic based on the polarity difference induced by intramolecular hydrogen bonding in the Z-isomer.
Comparative Analysis: RP-HPLC vs. SFC
Method A: Reverse Phase HPLC (The Robust Standard)
RP-HPLC is the preferred method for routine quality control (QC) due to its high reproducibility and compatibility with MS detection. The separation relies on the "hydrophobic collapse" of the Z-isomer versus the exposed polarity of the E-isomer.
-
Mechanism: The Z-isomer, being less polar (internal H-bond), partitions more strongly into the C18 stationary phase. The E-isomer elutes earlier.
-
Critical Parameter: pH Control. The carboxylic acid moiety (
) must be suppressed (kept protonated) to prevent peak broadening. However, extremely low pH (< 2.0) can hydrolyze the enamine.
Method B: Supercritical Fluid Chromatography (The High-Res Alternative)
SFC is superior for preparative isolation or difficult isomer resolutions. The supercritical CO₂ acts as a non-polar solvent, and the addition of a polar modifier (Methanol) creates a normal-phase-like environment.
-
Mechanism: The stationary phase (typically 2-Ethylpyridine or Diol) interacts with the exposed polar groups of the E-isomer. The Z-isomer, "hiding" its polarity internally, elutes very quickly.
-
Advantage: Faster run times and easier solvent recovery for purification.
Performance Comparison Table
| Feature | Method A: RP-HPLC | Method B: SFC |
| Stationary Phase | C18 (Polar Embedded preferred) | 2-Ethylpyridine (2-EP) or Diol |
| Mobile Phase | Water/Acetonitrile (0.1% Formic Acid) | CO₂ / Methanol |
| Elution Order | E-isomer (1st) | Z-isomer (1st) |
| Resolution ( | Moderate (1.5 - 2.5) | High (> 3.0) |
| Throughput | Standard (15-20 min) | High Speed (3-8 min) |
| Solvent Consumption | High (Organic waste) | Low (Green chemistry) |
Detailed Experimental Protocols
Protocol A: RP-HPLC (Analytical & QC)
Best for: Routine purity checks and LC-MS analysis.
-
Column: Waters XSelect CSH C18 or Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm).
-
Why: "Charged Surface Hybrid" (CSH) or Sterically Protected (SB) phases resist dewetting and provide better peak shape for basic amines.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains COOH protonation).
-
B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to stack polar impurities).
-
2-15 min: 5%
60% B (Linear gradient). -
15-18 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is vital; higher temps favor E/Z interconversion).
-
Detection: UV @ 280 nm (Enaminone conjugation band).
Protocol B: SFC (Preparative & High Resolution)
Best for: Isolating specific isomers for biological testing.
-
Column: Viridis 2-Ethylpyridine (2-EP) or Daicel Chiralpak IG (used in achiral mode).
-
Why: The pyridine ring on the stationary phase interacts via
- and dipole interactions, maximizing the discrimination between the "open" E-form and "closed" Z-form.
-
-
Mobile Phase:
-
A:
(Liquid).[1] -
B: Methanol (No additives usually needed, but 0.1% DEA can sharpen peaks if tailing occurs).
-
-
Isocratic Method:
-
10-15% Methanol in
(Isocratic elution is usually sufficient due to high selectivity).
-
-
Back Pressure: 120 bar (Maintain supercritical density).
-
Temperature: 40°C.
-
Detection: UV @ 280 nm.
Workflow Visualization
The following diagram details the experimental workflow for method development and validation.
Figure 2: Step-by-step method development workflow for separating 3-acetyl-4-amino-3-pentenoic acid isomers.
References
-
Kelly, J. W., et al. (1994).[2] "HPLC separation of the ZZ, ZE, EZ, and EE geometric isomers and EE isomer enantiomers of a substituted pentadienyl carboxamide." Journal of Liquid Chromatography.
-
Lämmerhofer, M. (2010). "Chiral separation of amino acids and peptides by chromatography." Journal of Chromatography A. (Context on amino acid derivative separation).
-
Waters Corporation. "Strategies for the Separation of Geometric Isomers." Application Note. (General methodology for E/Z separations).
-
Sigma-Aldrich (Merck). "Amino Acid and Peptide Chiral Separations Handbook."
Sources
Safety Operating Guide
3-Pentenoic acid, 3-acetyl-4-amino- proper disposal procedures
Part 1: Executive Safety Directive
Status: Urgent / Operational Scope: Laboratory-scale disposal (<1 kg) and Pilot-scale waste management.
Crucial Identity Verification (Stop & Check): There is a high probability of nomenclature overlap in your inventory.
-
Chemical Name: 3-Pentenoic acid, 3-acetyl-4-amino-[1]
-
CAS Association: Frequently linked to 102767-28-2 (Levetiracetam), but the chemical name implies a specific acyclic intermediate or degradation product (an amino-enone carboxylic acid).[1]
-
Safety Assumption: You must treat this substance as a Reactive Intermediate . Unlike the stable final drug product (Levetiracetam), this open-chain acid contains a free carboxylic acid and a reactive enamine system.[1]
-
Default Hazard Class: Corrosive (Acidic) and Irritant .
Immediate Disposal Directive: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.
Part 2: Chemical Profiling & Hazard Logic
To dispose of this chemical safely, you must understand its "Functional Behavior."[1] We are not just throwing away a name; we are managing specific reactive groups.
Functional Group Analysis
| Moiety | Reactivity Risk | Disposal Implication |
| Carboxylic Acid (-COOH) | Acidic (pH < 3 in solution).[2] Can react exothermically with bases. | Must be segregated from Caustics/Bases (D002 Waste). |
| Enamine (C=C-NH2) | Nucleophilic. Susceptible to hydrolysis and oxidation.[1] | Keep away from Oxidizers (Nitric acid, Peroxides) to prevent NOx generation or fire.[1] |
| Alpha-beta Unsaturated Ketone | Michael Acceptor (Electrophilic). | Potential skin sensitizer.[2] Double-glove (Nitrile) is mandatory. |
Waste Classification (RCRA/EPA)
While this specific intermediate may not have a dedicated "P" or "U" list code, it defaults to Characteristic Hazardous Waste based on its properties:
-
D002 (Corrosivity): If the substance is in aqueous solution with pH
2.[3] -
D001 (Ignitability): If dissolved in flammable solvents (MeOH, EtOH).[1]
-
Generator Knowledge: Classify as "Non-Regulated Chemical Intermediate" only if pH testing confirms neutrality (pH 5-9), but Incineration remains the required best practice for pharmaceutical intermediates.[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (The "Quench")
Goal: Render the reactive moieties less hazardous before long-term storage in the waste accumulation area.
-
Preparation: Work in a fume hood. Don PPE: Nitrile gloves (double layer, >0.11mm), safety goggles, and lab coat.[1]
-
Solubilization: If the substance is a solid residue, dissolve in a minimal amount of water or ethanol.[1]
-
Neutralization (If pH < 4):
-
Slowly add 1M Sodium Bicarbonate (
) solution. -
Observation: Watch for bubbling (
evolution) from the carboxylic acid. -
Endpoint: Test with pH paper until pH reaches 6–8.[1]
-
Why? Neutral waste prevents corrosion of steel waste drums and reduces risk if accidentally mixed with other streams.
-
Phase 2: Waste Stream Segregation
Use the following Logic Diagram to determine the correct waste bin.
Figure 1: Decision Logic for Waste Stream Segregation. Ensure the receiving container is compatible (HDPE is preferred over metal for acidic streams).[1]
Phase 3: Labeling & Storage
-
Container: Use an HDPE (High-Density Polyethylene) carboy or wide-mouth jar. Avoid metal containers unless the waste is strictly non-corrosive.
-
Labeling:
-
Storage: Store in a secondary containment tray. Do not store next to Oxidizers (e.g., Nitric Acid, Permanganates).[1]
Part 4: Emergency Contingencies
Scenario: Benchtop Spill (< 100 mL/g)
-
Isolate: Alert immediate neighbors.
-
Neutralize: Cover the spill with Sodium Carbonate (soda ash) or a commercial acid spill kit. Wait for effervescence to cease.
-
Absorb: Use vermiculite or spill pads to absorb the neutralized slurry.
-
Collect: Scoop into a plastic bag, seal, and label as "Hazardous Waste - Debris (Contaminated with Amino-Acid)."
-
Clean: Wipe surface with soap and water; test surface pH to ensure no acidic residue remains.[1]
Part 5: The "Cradle-to-Grave" Workflow
This diagram illustrates the lifecycle of the chemical from your bench to final destruction.
Figure 2: The Cradle-to-Grave destruction pathway. Note that incineration (thermal oxidation) ensures the complete breakdown of the amino-enone structure into basic gases (
References
-
Fisher Scientific. (2016). Safety Data Sheet: Levetiracetam (CAS 102767-28-2).[2][4]Link(Note: Used for toxicological proxy data regarding the pyrrolidine derivative).
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[1]Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. Link
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 3-Pentenoic Acid (CAS 5204-64-8).[5]Link(Note: Used for corrosive characteristic grounding).
Sources
A Comprehensive Guide to the Safe Handling of 3-Pentenoic Acid, 3-acetyl-4-amino-
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Pentenoic acid, 3-acetyl-4-amino- (CAS No. 113618-93-2)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative approach, extrapolating from the known hazards of structurally similar compounds, such as 3-Pentenoic acid, which is known to cause severe skin burns and eye damage[2][3][4]. A thorough, substance-specific risk assessment should be conducted before commencing any work.
Hazard Assessment and Engineering Controls
Given the acidic nature and the presence of functional groups that can enhance reactivity and potential toxicity, 3-Pentenoic acid, 3-acetyl-4-amino- should be handled with caution. The primary hazards are anticipated to be dermal and ocular corrosivity, and potential respiratory irritation.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the immediate vicinity of the handling area[5].
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols. Standard safety glasses are insufficient. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact. Given the unknown permeation time, double-gloving provides an additional layer of safety. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Chemical-resistant lab coat | Protects against incidental contact and small spills. |
| Respiratory | Use of a fume hood is the primary control. For spill cleanup or in situations with potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Protects against inhalation of vapors or aerosols. |
Operational Protocol: From Receipt to Disposal
The following step-by-step guide ensures a systematic and safe approach to handling 3-Pentenoic acid, 3-acetyl-4-amino-.
Workflow for Handling 3-Pentenoic Acid, 3-acetyl-4-amino-
Caption: A workflow diagram illustrating the key stages of handling 3-Pentenoic acid, 3-acetyl-4-amino-, from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials: the chemical container, spatulas, weighing paper, solvent(s), and reaction vessels.
-
-
Handling:
-
Carefully open the container within the fume hood.
-
Use a clean, dry spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Immediately and securely close the primary container.
-
Proceed with the experimental procedure, ensuring all manipulations are performed within the fume hood.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with 3-Pentenoic acid, 3-acetyl-4-amino- (e.g., weighing paper, gloves, absorbent material) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Conclusion
The safe handling of 3-Pentenoic acid, 3-acetyl-4-amino- is paramount for researcher safety and experimental integrity. By adhering to the principles of proactive hazard assessment, stringent engineering controls, and meticulous personal protective equipment usage, researchers can minimize risks. The provided procedural guidance, when coupled with a robust understanding of your institution-specific safety protocols, will empower you to work with this compound in a safe and effective manner.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Methyl-4-Pentenoic Acid, 98%. Available at: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]
-
PubChem. 3-Pentenoic acid. Available at: [Link]
-
PubChem. (3E)-3-Pentenoic acid. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
The University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available at: [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. Available at: [Link]
-
Scribd. MSDS for (S)-(-)-2-Amino-4-Pentenoic Acid. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
